Product packaging for 3-Methyl-4-methylsulfonylphenol(Cat. No.:CAS No. 14270-40-7)

3-Methyl-4-methylsulfonylphenol

Cat. No.: B166747
CAS No.: 14270-40-7
M. Wt: 186.23 g/mol
InChI Key: KGPGKOSHODHUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-4-methylsulfonylphenol is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3S B166747 3-Methyl-4-methylsulfonylphenol CAS No. 14270-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGKOSHODHUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162132
Record name Phenol, 3-methyl-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14270-40-7
Record name 3-Methyl-4-(methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14270-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-methyl-4-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014270407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methyl-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonyl-3-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Methyl-4-methylsulfonylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Methyl-4-methylsulfonylphenol, a valuable intermediate in the development of various pharmaceutical compounds. The strategic introduction of the methyl and methylsulfonyl groups can significantly influence a molecule's physicochemical properties, impacting its pharmacokinetic and pharmacodynamic profile. The "magic methyl" effect, for instance, can lead to profound improvements in biological activity and metabolic stability.[1] This guide details the primary synthetic routes, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the introduction of a methylthio group onto the m-cresol backbone, yielding 3-methyl-4-(methylsulfanyl)phenol. This intermediate is then oxidized in the second step to the final methylsulfonyl product.

m-Cresol m-Cresol 3-Methyl-4-(methylsulfanyl)phenol 3-Methyl-4-(methylsulfanyl)phenol m-Cresol->3-Methyl-4-(methylsulfanyl)phenol Step 1: Thiolation This compound This compound 3-Methyl-4-(methylsulfanyl)phenol->this compound Step 2: Oxidation

Caption: High-level overview of the two-step synthesis of this compound.

II. Step 1: Synthesis of 3-Methyl-4-(methylsulfanyl)phenol

The initial and crucial step is the regioselective introduction of a methylthio group at the 4-position of m-cresol. Two primary methods have been reported for this transformation: the Dimethyl Disulfide Method and the Dimethyl Sulfoxide Method.[2]

Experimental Protocols

A. Dimethyl Disulfide Method

This method involves the direct reaction of m-cresol with dimethyl disulfide in the presence of a strong acid catalyst.

  • Combine m-cresol and dimethyl disulfide in a reaction vessel.

  • Cool the mixture to 0°C with stirring.

  • Slowly add concentrated sulfuric acid dropwise over approximately 1 hour, maintaining the temperature below 5°C.

  • Continue stirring at a temperature below 5°C for 3 hours.

  • Allow the reaction mixture to stand, leading to phase separation.

  • Separate the organic layer and neutralize it with a 10% sodium carbonate solution.

  • Wash the organic layer with water until the pH is between 7 and 8.

  • Purify the product by vacuum distillation to remove any unreacted starting materials and recover 3-methyl-4-(methylsulfanyl)phenol.[2]

B. Dimethyl Sulfoxide Method

This alternative method utilizes dimethyl sulfoxide as the sulfur source and is typically carried out in the presence of an activating agent like hydrogen chloride.

  • Mix dimethyl sulfoxide and m-cresol in a reaction vessel with stirring.

  • Pass hydrogen chloride gas through the mixture at a controlled temperature until saturation is reached, indicated by the escape of white smoke.

  • Add an additional amount of m-cresol to act as a decomposition solvent.

  • The reaction proceeds to yield 3-methyl-4-(methylsulfanyl)phenol.[2]

Quantitative Data for Step 1
ParameterDimethyl Disulfide MethodDimethyl Sulfoxide Method
Reactants m-Cresol, Dimethyl Disulfide, Sulfuric Acidm-Cresol, Dimethyl Sulfoxide, Hydrogen Chloride
Reaction Temperature 0-5°CControlled Temperature
Reaction Time ~4 hoursNot specified
Yield Not specifiedNot specified

III. Step 2: Oxidation of 3-Methyl-4-(methylsulfanyl)phenol

The second step involves the oxidation of the methylthio group of the intermediate to a methylsulfonyl group. This transformation is commonly achieved using strong oxidizing agents. While specific protocols for 3-methyl-4-(methylsulfanyl)phenol are not detailed, analogous procedures for the oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol are well-documented and can be adapted.[3][4][5]

cluster_reactants Reactants cluster_process Process 3-Methyl-4-(methylsulfanyl)phenol 3-Methyl-4-(methylsulfanyl)phenol Reaction in Solvent Reaction in Solvent 3-Methyl-4-(methylsulfanyl)phenol->Reaction in Solvent Oxidizing Agent (e.g., Oxone, Sodium Periodate) Oxidizing Agent (e.g., Oxone, Sodium Periodate) Oxidizing Agent (e.g., Oxone, Sodium Periodate)->Reaction in Solvent Work-up and Purification Work-up and Purification Reaction in Solvent->Work-up and Purification This compound This compound Work-up and Purification->this compound

Caption: Experimental workflow for the oxidation of 3-Methyl-4-(methylsulfanyl)phenol.

Experimental Protocols

A. Oxidation using Oxone

This method employs potassium peroxymonosulfate (Oxone) as a readily available and effective oxidizing agent.

  • Dissolve 3-methyl-4-(methylsulfanyl)phenol (1 equivalent) in a mixture of ethanol and water at room temperature.

  • Add Oxone (approximately 2 equivalents) to the solution in portions.

  • Stir the reaction mixture for approximately 18 hours at room temperature.

  • Perform a work-up by partitioning the mixture between ethyl acetate and water.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution under vacuum to yield this compound.[3][5]

B. Oxidation using Sodium Periodate

Sodium periodate offers another route for this oxidation.

  • Dissolve 3-methyl-4-(methylsulfanyl)phenol (1 equivalent) in 30% aqueous methanol and cool to 0°C.

  • Add a solution of sodium periodate (1 equivalent) and stir the resulting suspension for 30 minutes.

  • Add water to the reaction mixture and remove the precipitate by filtration.

  • Cool the filtrate to 4°C and add another portion of sodium periodate (1 equivalent).

  • Stir the suspension for 48 hours.

  • Add a final portion of sodium periodate (0.5 equivalents) and stir for an additional 18 hours.

  • Remove the precipitate by filtration.

  • Extract the filtrate with ether.

  • Evaporate the ether to dryness and purify the residue using silica column chromatography with a chloroform:methanol (9:1) eluent to obtain this compound.[4]

Quantitative Data for Step 2 (Adapted from Analogous Reactions)
ParameterOxidation with OxoneOxidation with Sodium Periodate
Reactants 3-Methyl-4-(methylsulfanyl)phenol, Oxone3-Methyl-4-(methylsulfanyl)phenol, Sodium Periodate
Solvent Ethanol/Water30% Aqueous Methanol
Reaction Temperature Room Temperature0-4°C
Reaction Time 18 hours~66.5 hours
Reported Yield (for analogous compound) 96%[3][5]32%[4]

IV. Physicochemical Properties

The following table summarizes key physicochemical properties of the final product, this compound.

PropertyValue
Molecular Formula C₈H₁₀O₃S[6]
Molecular Weight 186.23 g/mol [6]
CAS Number 14270-40-7[6]
Appearance Tan to pink-brown powder (for the analogous 4-(methylsulfonyl)phenol)[3]
Melting Point 90-95 °C (for the analogous 4-(methylsulfonyl)phenol)[3]

V. Conclusion

The synthesis of this compound is a manageable two-step process that can be accomplished using established organic chemistry methodologies. While the initial thiolation of m-cresol requires careful control of reaction conditions, the subsequent oxidation to the final sulfone product is a robust and high-yielding transformation, particularly when employing reagents like Oxone. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important molecular building block.

References

3-Methyl-4-methylsulfonylphenol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of 3-Methyl-4-methylsulfonylphenol (CAS No: 14270-40-7). The information is compiled for professionals in research, scientific, and drug development fields, with a focus on presenting available data in a structured and accessible format. Due to the limited availability of experimental data for this specific compound, this guide relies heavily on computed properties and provides hypothetical experimental protocols based on established methods for analogous compounds.

Chemical Structure and Identification

This compound, also known as 4-(methylsulfonyl)-m-cresol, is an aromatic organic compound containing both a phenol and a sulfone functional group.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 14270-40-7[1]
Molecular Formula C₈H₁₀O₃S[1]
SMILES CC1=C(C=CC(=C1)O)S(=O)(=O)C[1]
InChI InChI=1S/C8H10O3S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5,9H,1-2H3[1]
InChIKey KGPGKOSHODHUSR-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 186.23 g/mol Computed by PubChem[1]
XLogP3 0.6Computed by XLogP3[1]
Hydrogen Bond Donor Count 1Computed by Cactvs[1]
Hydrogen Bond Acceptor Count 3Computed by Cactvs[1]
Rotatable Bond Count 1Computed by Cactvs[1]
Exact Mass 186.03506535 DaComputed by PubChem[1]
Monoisotopic Mass 186.03506535 DaComputed by PubChem[1]
Topological Polar Surface Area 62.8 ŲComputed by Cactvs[1]
Heavy Atom Count 12Computed by PubChem[1]
Formal Charge 0Computed by PubChem[1]
Complexity 240Computed by Cactvs[1]

Note: The lack of experimental data on properties such as melting point, boiling point, pKa, and solubility highlights a significant gap in the characterization of this compound.

Proposed Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not published, a plausible route can be inferred from the synthesis of the structurally similar compound, 4-(methylsulfonyl)phenol. The proposed synthesis involves the oxidation of the corresponding thioether, 3-methyl-4-(methylsulfanyl)phenol.

Proposed Synthesis Workflow

Synthesis_Workflow reagent1 3-Methyl-4-(methylsulfanyl)phenol reaction Oxidation Reaction reagent1->reaction reagent2 Oxidizing Agent (e.g., Oxone, H₂O₂) reagent2->reaction solvent Solvent (e.g., Ethanol/Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product This compound purification->product Analytical_Workflow sample Synthesized This compound dissolution Dissolve in Mobile Phase (e.g., Acetonitrile/Water) sample->dissolution injection Inject into HPLC System dissolution->injection separation Reverse-Phase C18 Column injection->separation detection UV Detector (e.g., at 218 nm or 270 nm) separation->detection analysis Data Analysis: - Retention Time - Peak Area (Purity %) detection->analysis

References

In-Depth Technical Guide: 3-Methyl-4-(methylsulfonyl)phenol (CAS 14270-40-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Methyl-4-(methylsulfonyl)phenol, CAS number 14270-40-7. Due to a noted discrepancy in initial inquiries, this document clarifies that CAS number 14270-40-7 corresponds to 3-Methyl-4-(methylsulfonyl)phenol and not 1-(2-Chloro-6-methylphenyl)-2-pyrrolidinone.

Chemical and Physical Properties

The fundamental properties of 3-Methyl-4-(methylsulfonyl)phenol are summarized in the table below, compiled from various chemical databases.[1]

PropertyValueSource
Molecular Formula C₈H₁₀O₃SPubChem[1]
Molecular Weight 186.23 g/mol PubChem[1]
IUPAC Name 3-methyl-4-(methylsulfonyl)phenolPubChem[1]
CAS Number 14270-40-7PubChem[1]
Appearance Tan to pink-brown powderChemicalBook
XLogP3 0.6PubChem[1]
Exact Mass 186.03506535 DaPubChem[1]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)phenol[2][3][4]

This protocol describes the oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol.

Materials:

  • 4-(methylthio)phenol

  • Oxone®

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in a mixture of ethanol (10.0 mL) and water (10.0 mL) at room temperature.

  • Add Oxone® (0.99 g, 6.5 mmol) portion-wise to the solution.

  • Stir the reaction mixture for 18 hours at room temperature.

  • After 18 hours, partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over magnesium sulfate.

  • Concentrate the solution under vacuum to yield 4-(methylsulfonyl)phenol as a semi-solid.

Yield: 0.60 g (96%)

LCMS Analysis: Calculated for C₇H₉O₃S ([M+H]⁺): m/z = 173.0; Found: 173.0.[2]

G cluster_synthesis Synthesis Workflow start Start: 4-(methylthio)phenol dissolve Dissolve in Ethanol/Water start->dissolve add_oxone Add Oxone® dissolve->add_oxone react Stir for 18h at RT add_oxone->react workup Partition with Ethyl Acetate/Water react->workup extract Separate & Wash Organic Layer workup->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate product Product: 4-(methylsulfonyl)phenol concentrate->product

Caption: General workflow for the synthesis of 4-(methylsulfonyl)phenol.

Biological Activity and Potential Applications

Information regarding the specific biological activity of 3-Methyl-4-(methylsulfonyl)phenol is limited. It is listed in PubChem as a metabolite of the organothiophosphate insecticide Fenthion.[1] This suggests a potential role in toxicological and metabolic studies of Fenthion exposure.

The broader class of methylsulfonyl phenols is recognized for its utility in medicinal chemistry.[3] These compounds often serve as important building blocks in the synthesis of more complex molecules with potential therapeutic applications. The sulfonyl group can influence physicochemical properties such as solubility and metabolic stability, making it a valuable moiety in drug design.

While no specific signaling pathways involving 3-Methyl-4-(methylsulfonyl)phenol have been detailed in the available literature, a hypothetical metabolic pathway from its parent compound, Fenthion, can be conceptualized.

G cluster_metabolism Hypothetical Metabolic Pathway fenthion Fenthion oxidation Metabolic Oxidation (e.g., CYP450 enzymes) fenthion->oxidation metabolite 3-Methyl-4-(methylsulfonyl)phenol oxidation->metabolite excretion Further Conjugation & Excretion metabolite->excretion

Caption: Hypothetical metabolic pathway of Fenthion to its metabolite.

Analytical Methods

The analysis of phenols and cresols, including compounds like 3-Methyl-4-(methylsulfonyl)phenol, can be performed using several established analytical techniques. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method. For instance, a reverse-phase HPLC method with UV detection at 218 nm has been described for the analysis of phenol and cresol isomers.[4] Gas chromatography (GC) with flame ionization detection (FID) is another suitable technique that can offer good resolution of isomers.[4]

Suppliers

3-Methyl-4-(methylsulfonyl)phenol is available from various chemical suppliers as a research chemical. A partial list of suppliers includes:

  • LGC Standards[5]

  • AK Scientific, Inc.[6]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methyl-4-(methylsulfonyl)phenol is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. Work should be conducted in a well-ventilated area.

References

An In-depth Technical Guide on 3-Methyl-4-methylsulfonylphenol: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the current publicly available scientific and technical information on 3-Methyl-4-methylsulfonylphenol. Despite a comprehensive search of scientific literature and patent databases, it is crucial to note at the outset that detailed studies on the specific biological activity, mechanism of action, and associated experimental protocols for this compound are not extensively reported in the public domain. The predominant information available pertains to its chemical properties, synthesis, and its role as a key chemical intermediate.

Chemical and Physical Properties

This compound, also known as 4-methanesulfonyl-3-methylphenol, is a substituted phenol with the chemical formula C₈H₁₀O₃S.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC₈H₁₀O₃S[1]
Molecular Weight186.23 g/mol [1]
CAS Number14270-40-7
AppearanceNot specified in available literature
SolubilitySoluble in organic solvents

Synthesis and Industrial Applications

This compound is primarily recognized as an important intermediate in the synthesis of various organic compounds, most notably in the agrochemical industry.

Synthesis of Pesticides

The precursor to this compound, 3-methyl-4-(methylthio)phenol, is a critical component in the production of organophosphate insecticides such as fenthion and aniline fenthion. The synthesis typically involves the reaction of m-cresol with dimethyl disulfide. The subsequent oxidation of the methylthio group to a methylsulfonyl group would yield this compound.

The general synthetic pathway is outlined below.

Synthesis_Pathway m-cresol m-cresol reaction Sulfenylation m-cresol->reaction dimethyl disulfide dimethyl disulfide dimethyl disulfide->reaction intermediate 3-methyl-4-(methylthio)phenol reaction->intermediate oxidation Oxidation intermediate->oxidation product This compound oxidation->product

Caption: General synthesis route to this compound.

Biological Activity: A Landscape of Related Compounds

While direct evidence for the biological activity of this compound is lacking, the broader class of methylsulfonylphenol derivatives has garnered interest in medicinal chemistry.

Anti-inflammatory and Analgesic Potential

A study on a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives, which share the methylsulfonylphenyl moiety, demonstrated potent inhibitory activities against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[2] Several of these compounds exhibited significant anti-inflammatory and analgesic effects in vivo with better gastric tolerability compared to existing drugs.[2] This suggests that the methylsulfonylphenyl scaffold could be a valuable pharmacophore for the development of new anti-inflammatory agents.

Metabolic Disease Targets

The related compound, 4-(methylsulfonyl)phenol, is utilized as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that act as GPR119 agonists.[3][4] GPR119 is a G protein-coupled receptor involved in the regulation of glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion, making it a target for the treatment of type 2 diabetes and obesity. Furthermore, 4-(methylsulfonyl)phenol is also a reagent for synthesizing novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives that are potent glucokinase activators, another important target for diabetes therapy.[3][4]

The workflow for investigating the potential biological activity of a novel compound like this compound, based on the activities of related structures, is depicted below.

Investigation_Workflow start Hypothesize biological activity of This compound based on related compounds synthesis Synthesize derivatives start->synthesis screening In vitro biological screening (e.g., enzyme assays, receptor binding) synthesis->screening hit_id Identify 'hit' compounds screening->hit_id hit_id->synthesis Inactive optimization Lead optimization (Structure-Activity Relationship studies) hit_id->optimization Active in_vivo In vivo testing (Animal models) optimization->in_vivo clinical_dev Preclinical and clinical development in_vivo->clinical_dev

Caption: A potential workflow for the investigation of biological activity.

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

Future Research Directions

The absence of detailed biological data for this compound presents a clear opportunity for future research. Given the established biological activities of structurally related compounds, several avenues of investigation are warranted:

  • Screening for Anti-inflammatory Activity: A logical first step would be to screen this compound and its derivatives for inhibitory activity against COX-1, COX-2, and 5-LOX.

  • Evaluation against Metabolic Targets: Investigating the potential for this compound to modulate the activity of targets such as GPR119 and glucokinase could uncover novel therapeutic applications.

  • Antimicrobial and Anticancer Screening: The broader classes of sulfonamides and phenols are known to possess antimicrobial and anticancer properties, suggesting that screening this compound against a panel of bacterial, fungal, and cancer cell lines may be fruitful.

Conclusion

References

The Role of 3-Methyl-4-methylsulfonylphenol in Synthetic Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive review of publicly available scientific literature reveals a significant lack of direct research into the biological mechanism of action of 3-Methyl-4-methylsulfonylphenol. Its primary role documented in chemical and medicinal chemistry literature is that of a key intermediate in the synthesis of more complex, pharmacologically active molecules. This technical guide, therefore, summarizes the available information on this compound in its capacity as a synthetic precursor, particularly in the development of analogs of the non-steroidal anti-inflammatory drug (NSAID) nimesulide. While direct quantitative data, experimental protocols, and signaling pathways for this compound itself are not available, this paper will detail its utility in synthetic workflows aimed at producing compounds with therapeutic potential.

This compound: A Synthetic Intermediate

This compound is a substituted phenol derivative containing both a methyl and a methylsulfonyl group. These functional groups make it a valuable building block in organic synthesis. The sulfonyl group, in particular, is a key feature in a class of selective cyclooxygenase-2 (COX-2) inhibitors.

The primary context in which this compound appears is in the synthesis of nimesulide analogs. Nimesulide is a well-known NSAID that exhibits preferential inhibition of COX-2, an enzyme involved in inflammation and pain. The methylsulfonyl group is a critical pharmacophore for this selective inhibition. Researchers have utilized this compound to create novel molecules with potential anti-inflammatory and other therapeutic properties by modifying its structure.

Synthetic Pathways Involving this compound

The synthesis of nimesulide analogs often involves the use of this compound as a starting material. A general synthetic scheme involves the coupling of this phenol derivative with other chemical moieties to generate the final target compounds. The specific reactions and conditions would vary depending on the desired final product.

Below is a generalized workflow illustrating the role of this compound as a precursor in a synthetic process.

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate/Product 3_Methyl_4_methylsulfonylphenol This compound Reaction Chemical Synthesis (e.g., Etherification, Condensation) 3_Methyl_4_methylsulfonylphenol->Reaction Reagent_A Coupling Partner (e.g., amine derivative) Reagent_A->Reaction Nimesulide_Analog Target Molecule (e.g., Nimesulide Analog) Reaction->Nimesulide_Analog

Caption: Synthetic workflow using this compound.

Mechanism of Action of Target Compounds (Nimesulide Analogs)

While this compound itself is not documented to have a direct biological mechanism of action, the compounds synthesized from it, such as nimesulide analogs, are often designed to be selective COX-2 inhibitors.

The general mechanism for these target molecules is as follows:

  • Inflammatory Stimulus: Pathological or inflammatory signals lead to the upregulation of the COX-2 enzyme.

  • Arachidonic Acid Conversion: COX-2 metabolizes arachidonic acid into prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever.

  • COX-2 Inhibition: Nimesulide and its analogs selectively bind to and inhibit the active site of the COX-2 enzyme. The methylsulfonyl group of these inhibitors plays a crucial role in this selective binding.

  • Reduction of Prostaglandins: The inhibition of COX-2 leads to a decrease in prostaglandin synthesis.

  • Therapeutic Effect: The reduction in prostaglandins results in anti-inflammatory, analgesic, and antipyretic effects.

The signaling pathway for COX-2 inhibition is visualized below.

G Inflammatory_Stimuli Inflammatory Stimuli COX2_Upregulation COX-2 Upregulation Inflammatory_Stimuli->COX2_Upregulation COX2_Enzyme COX-2 Enzyme COX2_Upregulation->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 Enzyme Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Nimesulide_Analog Nimesulide Analog (from 3-Methyl-4- methylsulfonylphenol) Nimesulide_Analog->COX2_Enzyme Inhibition

Caption: Mechanism of action for COX-2 inhibiting nimesulide analogs.

Data and Experimental Protocols: A Notable Absence

A thorough search for quantitative data (e.g., IC50, Ki, binding affinities) and detailed experimental protocols (e.g., cell-based assays, enzyme inhibition assays) for this compound's direct biological activity did not yield any specific results. The existing literature focuses on its chemical properties, such as melting point, NMR spectra, and its utility in synthetic reactions, rather than its effects on biological systems.

Therefore, it is not possible to provide structured tables of quantitative data or detailed experimental methodologies for the direct biological action of this compound at this time. Researchers interested in the properties of its derivatives should consult studies specific to those final compounds.

Conclusion and Future Directions

This compound is a scientifically relevant molecule, not for its direct biological effects, but for its role as a versatile precursor in medicinal chemistry. Its structure is particularly suited for the synthesis of selective COX-2 inhibitors and potentially other therapeutic agents.

Future research could explore whether this compound possesses any intrinsic biological activity, however, based on current knowledge, its value lies in its application in drug design and development workflows. Professionals in this field should view this compound as a valuable tool in the synthesis of novel compounds with therapeutic potential, rather than a bioactive agent in its own right.

The Discovery and Isolation of Novel Sulfonylphenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the methodologies, data, and strategic workflows for identifying and characterizing novel sulfonylphenol compounds, aimed at researchers, scientists, and drug development professionals.

The sulfonylphenol moiety, characterized by a sulfonyl group directly attached to a phenol ring, represents a compelling scaffold in medicinal chemistry. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and isolation of novel sulfonylphenols, detailing experimental protocols, presenting quantitative data, and visualizing key workflows and signaling pathways.

Discovery of Novel Sulfonylphenols: A Two-Pronged Approach

The quest for new sulfonylphenol-based therapeutic agents largely follows two main avenues: isolation from natural sources and targeted chemical synthesis.

1. Isolation from Natural Sources: While relatively rare in nature compared to other phenolic compounds, sulfonyl-containing metabolites have been isolated from various microorganisms, particularly fungi and bacteria. The discovery process typically involves a systematic workflow from initial screening to final characterization.

2. Chemical Synthesis: The majority of novel sulfonylphenols are products of rational drug design and chemical synthesis. This approach allows for the creation of diverse libraries of compounds with tailored properties. A common strategy involves the coupling of a substituted phenol with a sulfonyl chloride derivative.

Experimental Protocols: From Extraction to Synthesis

Detailed methodologies are crucial for the successful discovery and characterization of novel sulfonylphenols. Below are representative protocols for both the isolation from natural sources and chemical synthesis.

Isolation of Sulfonylphenols from Microbial Fermentation

This protocol outlines a general procedure for the extraction and isolation of sulfonylphenol compounds from a fungal or bacterial culture.

1. Fermentation and Extraction:

  • Cultivate the desired microorganism in a suitable liquid or solid medium to encourage the production of secondary metabolites.

  • After an appropriate incubation period, harvest the culture. If the compounds are intracellular, the microbial cells are separated from the broth by centrifugation or filtration.

  • Extract the microbial biomass and/or the culture broth using an organic solvent such as ethyl acetate, methanol, or a mixture of dichloromethane and methanol. This is typically done by repeated maceration or liquid-liquid extraction.

2. Chromatographic Separation and Purification:

  • Concentrate the crude extract under reduced pressure.

  • Subject the concentrated extract to a series of chromatographic techniques to separate the compounds based on their polarity and size.

    • Column Chromatography: A preliminary separation is often performed using silica gel or Sephadex LH-20 column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC, often with a C18 column and a water/acetonitrile or water/methanol gradient.

3. Structure Elucidation:

  • The structure of the purified compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and connectivity of atoms.

    • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and sulfonyl (S=O) groups.

Synthesis of a Novel Sulfonylphenol Derivative

This protocol describes a general method for the synthesis of a novel sulfonylphenol via the reaction of a phenol with a sulfonyl chloride.

1. Reaction Setup:

  • Dissolve the starting phenol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

  • Add a base, such as triethylamine or pyridine (1.2-2 equivalents), to the solution.

  • Cool the reaction mixture in an ice bath.

2. Addition of Sulfonyl Chloride:

  • Slowly add the desired sulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours or until completion, monitoring the progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction with water or a dilute acid solution (e.g., 1M HCl).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

4. Characterization:

  • Confirm the structure and purity of the synthesized compound using spectroscopic methods (NMR, MS, IR) and elemental analysis.

Quantitative Data Presentation

The biological activity of novel sulfonylphenols is a key aspect of their discovery. The following tables summarize quantitative data for representative compounds, showcasing their potential as therapeutic agents.

Compound IDTarget Cell LineBiological ActivityIC50 / GI50 (µM)Reference
Chalcone-Sulfonamide Hybrid 4 MCF-7 (Breast Cancer)AnticancerMore potent than Tamoxifen[1]
Pyridazinone-Sulfonamide 2h SR (Leukemia)Anticancer< 0.1[2]
Pyridazinone-Sulfonamide 2h NCI-H522 (Non-Small Cell Lung Cancer)Anticancer< 0.1[2]
Tetrahydroimidazo[1,2-b]pyridazine-Sulfonamide 4e MCF-7 (Breast Cancer)Anticancer1 - 10[3]
Tetrahydroimidazo[1,2-b]pyridazine-Sulfonamide 4f SK-MEL-28 (Melanoma)Anticancer1 - 10[3]
Quinoline-Chalcone Derivative 12e MGC-803 (Gastric Cancer)Anticancer1.38[4]
Quinoline-Chalcone Derivative 12e HCT-116 (Colon Cancer)Anticancer5.34[4]
Quinoline-Chalcone Derivative 12e MCF-7 (Breast Cancer)Anticancer5.21[4]

IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition.

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding the complex processes involved in the discovery of novel sulfonylphenols and their mechanisms of action.

experimental_workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Purification cluster_characterization Characterization & Evaluation Source Natural Source (e.g., Microbe) or Chemical Synthesis Extraction Extraction / Synthesis Source->Extraction Crude_Extract Crude Extract / Product Extraction->Crude_Extract Screening Bioactivity Screening Crude_Extract->Screening Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Screening->Fractionation Active Fractions Lead_Compound Lead Compound HPLC HPLC Purification Fractionation->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Biological_Evaluation In-depth Biological Evaluation (e.g., IC50 Determination) Structure_Elucidation->Biological_Evaluation Biological_Evaluation->Lead_Compound

Caption: A generalized workflow for the discovery and isolation of novel sulfonylphenols.

Many sulfonylphenol derivatives exert their biological effects by modulating cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival. A key target for many anticancer agents is the receptor tyrosine kinase (RTK) signaling cascade.

signaling_pathway Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binds and Activates RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Sulfonylphenol Novel Sulfonylphenol Sulfonylphenol->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Transcription_Factors->Cellular_Response Regulates Gene Expression

References

literature review on methylsulfonylphenol compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methylsulfonylphenol Compounds

This guide provides a comprehensive literature review of methylsulfonylphenol compounds, focusing on their synthesis, biological activity as selective COX-2 inhibitors, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Methylsulfonylphenol compounds are a class of organic molecules characterized by a phenol ring substituted with a methylsulfonyl group (-SO₂CH₃). The 4-(Methylsulfonyl)phenol isomer, in particular, serves as a crucial pharmacophore and a versatile building block in the synthesis of various pharmaceuticals.[1][2][3] This structural motif is a key feature in several selective cyclooxygenase-2 (COX-2) inhibitors, which are a subclass of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] By selectively targeting the COX-2 enzyme, which is upregulated during inflammation, these compounds can provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][4][5][6]

The methylsulfonyl group enhances the solubility and reactivity of the parent phenol, making it a valuable intermediate in organic synthesis.[1] Research has focused on developing derivatives of 4-(methylsulfonyl)phenol to create safer and more effective anti-inflammatory agents.[7]

Synthesis of 4-(Methylsulfonyl)phenol

The synthesis of 4-(methylsulfonyl)phenol typically involves the oxidation of its precursor, 4-(methylthio)phenol. Two common methods are detailed below.

Synthesis via Oxone Oxidation

A high-yield synthesis can be achieved using Oxone (potassium peroxymonosulfate) as the oxidizing agent.

Experimental Protocol:

  • Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL).

  • Add Oxone (0.99 g, 6.5 mmol) to the solution in portions at room temperature.

  • Add water (10.0 mL) to the mixture.

  • Stir the reaction mixture for 18 hours.

  • Partition the resulting mixture between ethyl acetate and water.

  • The combined organic layers are then washed with brine, dried over magnesium sulfate, and concentrated under vacuum to yield 4-(methylsulfonyl)phenol.[8][9]

This method has been reported to achieve a yield of approximately 96%.[9]

Synthesis via Sodium Periodate Oxidation

An alternative method utilizes sodium periodate for a multi-step oxidation process.

Experimental Protocol:

  • Dissolve 4-(methylthio)phenol (7.0 g, 0.05 mol) in 100 mL of 30% aqueous methanol and cool to 0°C.

  • Add a solution of sodium periodate (10.7 g, 0.05 mol) and stir the suspension for 30 minutes.

  • Add 500 mL of water and remove the precipitate by filtration.

  • Cool the filtrate to 4°C and add another portion of sodium periodate (10.7 g, 0.05 mol). Stir for 48 hours.

  • Add a final portion of sodium periodate (5.35 g, 0.025 mol) and stir for an additional 18 hours.

  • Filter the precipitate and extract the filtrate with ether.

  • Evaporate the ether to dryness and purify the residue on a silica column using a 9:1 chloroform:methanol eluent to obtain the final product.[10]

This protocol results in a yield of approximately 32%.[10]

Biological Activity: Selective COX-2 Inhibition

The primary therapeutic application explored for methylsulfonylphenol derivatives is the selective inhibition of the COX-2 enzyme.[7]

Mechanism of Action

The cyclooxygenase (COX) enzyme converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.[5] The COX-2 isoform is inducible and its expression is significantly increased at sites of inflammation.[5][11]

Selective COX-2 inhibitors fit into a unique hydrophobic side pocket within the COX-2 enzyme's active site, a feature not present in COX-1.[3] The bulky methylsulfonylphenyl group is a key structural feature that facilitates this selective binding, blocking the production of inflammatory prostaglandins without affecting the protective functions of COX-1.[3][4]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH₂) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins Prostaglandins_H->Prostaglandins_Inflammatory MSP_Compounds Methylsulfonylphenol Derivatives (Coxibs) MSP_Compounds->COX2 Selective Inhibition Physiological_Functions Gastric Protection Platelet Aggregation Renal Function Prostaglandins_Physiological->Physiological_Functions Inflammatory_Response Inflammation Pain Fever Prostaglandins_Inflammatory->Inflammatory_Response

Quantitative Analysis of Inhibition

Several studies have synthesized and evaluated novel derivatives of 4-methylsulfonylphenyl for their COX-1 and COX-2 inhibitory activity. The potency is typically reported as the half-maximal inhibitory concentration (IC₅₀), while selectivity is expressed as a selectivity index (SI), calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)Reference
Benzimidazole Derivative 11b 13.40.10134[3]
Thiazole Derivative 3a >100.140>71.4[6]
Oxadiazole Derivative ODZ2 63.760.48132.83[12]
Derivative 4 >1000.81124[1][7]
Derivative 6b >1000.76131[1][7]
Derivative 6e >1000.84119[1][7]
Celecoxib (Reference) 14.10.132106.8[6]
Nimesulide (Reference) >1001.684>59.4[6]

Key Experimental Protocols

The evaluation of methylsulfonylphenol compounds as anti-inflammatory agents relies on standardized in vitro and in vivo assays.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the IC₅₀ values of test compounds against purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation : Prepare solutions of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes in a Tris-HCl buffer (pH 8.0).

  • Reagent Mixture : In a 96-well plate, combine the assay buffer, a cofactor such as hematin, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition : Add various concentrations of the test compound (dissolved in DMSO) to the wells. Include a positive control (e.g., Celecoxib) and an enzyme control (no inhibitor).

  • Pre-incubation : Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid, along with a fluorometric probe. The probe detects the intermediate product, Prostaglandin G2.

  • Measurement : Measure the fluorescence kinetically using a plate reader at Ex/Em = 535/587 nm.

  • Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[2][5][6]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Reagents: - COX-1/COX-2 Enzymes - Buffer, Cofactors - Test Compounds B Add Enzyme, Buffer, & Cofactors to Wells A->B C Add Diluted Test Compounds & Controls B->C D Pre-incubate Plate (e.g., 10 min @ 37°C) C->D E Initiate Reaction with Arachidonic Acid & Probe D->E F Measure Fluorescence Kinetically E->F G Calculate % Inhibition vs. Control F->G H Plot Inhibition vs. Log[Concentration] G->H I Determine IC₅₀ Value H->I

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.[7]

Methodology:

  • Animal Acclimatization : Use male Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions.

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.[13]

  • Compound Administration : Administer the test compound orally or intraperitoneally to the treatment groups. The control group receives the vehicle, and a positive control group receives a known NSAID like Indomethacin.[8]

  • Induction of Inflammation : After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan (0.1 mL) into the sub-plantar surface of the right hind paw of each rat.[8][13]

  • Edema Measurement : Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Data Analysis : The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema for the treated groups is calculated relative to the control group.[13]

Pharmacokinetics and Other Biological Activities

While extensive pharmacokinetic data for novel methylsulfonylphenol derivatives are not widely published, the general class of non-acidic coxibs is known to distribute homogeneously throughout the body.[14] In silico studies are often used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and drug-likeness profiles of new compounds in this class.[1][3]

Beyond anti-inflammatory effects, phenolic compounds, in general, are investigated for a range of biological activities, including antioxidant and antimicrobial properties.[1][2][15] However, the primary focus of research for methylsulfonylphenol derivatives remains their potent and selective COX-2 inhibitory action.

References

The Pharmacokinetic Profile of 3-Methyl-4-methylsulfonylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacokinetic profile of 3-Methyl-4-methylsulfonylphenol, a molecule of interest in pharmaceutical research. In the absence of direct experimental data, this document synthesizes information from structurally related compounds and employs in silico predictive models to elucidate its likely absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide also outlines detailed experimental protocols relevant to the future preclinical assessment of this compound and visualizes key processes using Graphviz diagrams.

Introduction

This compound is an aromatic organic compound characterized by a phenol ring substituted with a methyl and a methylsulfonyl group. While its specific biological activities are still under investigation, its structural motifs are present in various pharmacologically active molecules. Understanding the pharmacokinetic profile of a novel compound is a critical step in the drug development pipeline, informing dose selection, predicting potential drug-drug interactions, and assessing its overall viability as a therapeutic agent. This document serves as a foundational resource for researchers by providing a predictive ADME profile and a roadmap for its experimental validation.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. Based on in silico predictions, the key properties of this compound are summarized in the table below.

PropertyPredicted ValueImplication for Pharmacokinetics
Molecular Formula C₈H₁₀O₃S
Molecular Weight 186.23 g/mol Favorable for oral absorption (Lipinski's Rule of Five).
LogP (o/w) 1.3 - 1.8Indicates moderate lipophilicity, suggesting good membrane permeability and absorption.
Water Solubility Moderately SolubleAdequate solubility for dissolution in the gastrointestinal tract.
pKa ~9.5 (phenolic hydroxyl)The acidic nature of the phenol group will influence its ionization state at different physiological pH values, affecting absorption and distribution.
Polar Surface Area (PSA) 65.9 ŲSuggests good cell membrane permeability.

Predicted Pharmacokinetic Profile

The following sections detail the predicted ADME profile of this compound based on the known behavior of structurally similar phenolic and methylsulfonyl compounds and in silico modeling.

Absorption

This compound is predicted to have good oral bioavailability . Its relatively low molecular weight, moderate lipophilicity (LogP), and adequate water solubility suggest that it will be well-absorbed from the gastrointestinal tract. Passive diffusion is expected to be the primary mechanism of absorption.

Distribution

Following absorption, the compound is expected to distribute into systemic circulation. Its moderate lipophilicity suggests it may distribute into various tissues. Plasma protein binding is anticipated to be moderate. The volume of distribution (Vd) is predicted to be in the low to moderate range, indicating that the compound will not be extensively sequestered in tissues.

Metabolism

The metabolism of this compound is predicted to occur primarily in the liver via Phase I and Phase II biotransformation reactions.

  • Phase I Metabolism: The primary Phase I metabolic pathway is likely to be oxidation of the methyl group or hydroxylation of the aromatic ring, mediated by cytochrome P450 (CYP) enzymes.

  • Phase II Metabolism: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), are expected to be the major metabolic pathways, leading to the formation of more water-soluble and readily excretable metabolites.

Excretion

The metabolites of this compound, being more polar than the parent compound, are expected to be primarily excreted in the urine. A smaller portion may be eliminated in the feces via biliary excretion.

Quantitative Pharmacokinetic Parameters (Predicted)

The following table summarizes the predicted quantitative pharmacokinetic parameters for this compound. These values are derived from in silico models and should be confirmed by experimental studies.

ParameterPredicted ValueDescription
Bioavailability (F%) High (>80%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Cmax Dose-dependentMaximum (or peak) serum concentration that a drug achieves.
Tmax 1-2 hoursTime to reach Cmax.
Half-life (t½) Short to Moderate (2-6 hours)The time required for the concentration of the drug in the body to be reduced by one-half.
Clearance (CL) ModerateThe volume of plasma from which the drug is completely removed per unit of time.
Volume of Distribution (Vd) Low to ModerateThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Experimental Protocols

To experimentally validate the predicted pharmacokinetic profile, the following methodologies are recommended.

In Vitro Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the Caco-2 cell monolayer is confirmed by measuring the TEER.

  • Permeability Assay:

    • The test compound (this compound) is added to the apical (AP) side of the Transwell® insert.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic parameters of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: The compound is administered via oral gavage (for oral bioavailability) and intravenous injection (to determine clearance and volume of distribution).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma.

  • Sample Analysis: The concentration of this compound in plasma samples is quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%).

Visualizations

Predicted ADME Pathway

ADME_Pathway cluster_absorption Absorption (Oral) cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Absorption Passive Diffusion GI_Tract->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Enters Bloodstream Tissues Tissues Systemic_Circulation->Tissues Distribution Parent_Drug 3-Methyl-4- methylsulfonylphenol Systemic_Circulation->Parent_Drug To Liver Urine Urine Systemic_Circulation->Urine Renal Excretion Tissues->Systemic_Circulation Redistribution Phase_I Phase I (Oxidation) Parent_Drug->Phase_I Phase_II Phase II (Glucuronidation, Sulfation) Parent_Drug->Phase_II Phase_I->Phase_II Metabolites Inactive Metabolites Phase_II->Metabolites Metabolites->Systemic_Circulation Feces Feces Metabolites->Feces Biliary Excretion

Caption: Predicted ADME pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow start Start: Rodent Model dosing Dosing (Oral and IV) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_analysis Pharmacokinetic Analysis (Software) analysis->pk_analysis end End: Pharmacokinetic Parameters pk_analysis->end

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the pharmacokinetic profile of this compound. Based on its physicochemical properties and the behavior of structurally related compounds, it is anticipated to have favorable ADME characteristics, including good oral absorption and clearance primarily through hepatic metabolism. The outlined experimental protocols provide a clear path for the empirical validation of these predictions. This document is intended to be a valuable resource for researchers and drug development professionals, facilitating the continued investigation and potential advancement of this compound as a therapeutic candidate.

An In-depth Technical Guide on the Toxicology and Safety of 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available safety and hazard information for 3-Methyl-4-methylsulfonylphenol. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation requires access to full, unpublished study reports which are not available in the public domain. The experimental protocols and signaling pathways described herein are representative examples based on standard guidelines and data from structurally related compounds, as specific data for this compound is limited.

Introduction

This compound is a chemical compound with applications in various research and development sectors. Understanding its toxicological and safety profile is crucial for its safe handling and for predicting its potential biological effects in drug development and other scientific applications. This guide provides a summary of the available data on its hazards, physicochemical properties, and outlines standard methodologies for its toxicological assessment.

Physicochemical Properties

A compound's physical and chemical properties are fundamental to understanding its toxicological profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₈H₁₀O₃SPubChem[1]
Molecular Weight 186.23 g/mol PubChem[1]
CAS Number 14270-40-7LGC Standards[2]
Appearance Not specified (likely solid)N/A
Solubility No data availableN/A
LogP 0.6PubChem[1]

Toxicological Data Summary

Toxicological EndpointGHS Hazard ClassificationHazard Statement
Acute Oral Toxicity Acute Toxicity 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Skin Irritation 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Eye Irritation 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3H335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment Acute 3, Chronic 3H402: Harmful to aquatic life, H412: Harmful to aquatic life with long lasting effects[1]

Representative Experimental Protocols

While specific experimental details for this compound are not available, the following represents standard protocols that would be employed to determine the observed hazards.

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is a sequential dosing test that uses a minimum number of animals to classify a substance for its acute oral toxicity.

  • Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected based on available information, often starting below the estimated LD50.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro test assesses the potential of a substance to cause skin irritation.

  • Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model is used, which consists of non-transformed, human-derived epidermal keratinocytes.

  • Application of Test Substance: A small amount of the test substance (solid or liquid) is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: Following exposure, the tissues are rinsed and cell viability is measured using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This in vitro method evaluates the potential of a substance to cause serious eye damage or eye irritation.

  • Test System: A three-dimensional Reconstructed Human Cornea-like Epithelium (RhCE) model is utilized.

  • Application of Test Substance: The test substance is applied topically to the corneal surface of the RhCE model.

  • Exposure and Post-Exposure Incubation: Tissues are exposed for a set time, then rinsed and incubated in fresh medium.

  • Viability Measurement: Cell viability is determined using the MTT assay.

  • Classification: The substance is classified based on the reduction in tissue viability compared to negative controls.

Potential Mechanisms of Toxicity and Signaling Pathways

Specific mechanistic data for this compound is not available. However, as a substituted phenol, its irritant effects may be related to its ability to denature proteins and disrupt cell membranes, leading to cytotoxicity and an inflammatory response[3]. For respiratory irritation, a plausible, though hypothetical, mechanism could involve the induction of cellular stress pathways in airway epithelial cells, similar to what has been observed for other substituted phenols.

G cluster_0 Airway Epithelial Cell cluster_1 Immune Cell (e.g., Macrophage) Substituted_Phenol This compound (Hypothetical) ER_Stress Endoplasmic Reticulum Stress Substituted_Phenol->ER_Stress Inflammatory_Mediators Pro-inflammatory Mediators (e.g., OSM, TNF-α) ER_Stress->Inflammatory_Mediators Immune_Cell_Activation Immune Cell Activation Inflammatory_Mediators->Immune_Cell_Activation Inflammatory_Response Inflammatory Response Immune_Cell_Activation->Inflammatory_Response Respiratory_Irritation Respiratory_Irritation Inflammatory_Response->Respiratory_Irritation Symptom Manifestation

Caption: Hypothetical signaling pathway for respiratory irritation by a substituted phenol.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a general workflow for assessing the toxicity of a compound using in vitro methods.

G Start Compound of Interest (this compound) Dose_Selection Dose Range Finding Start->Dose_Selection In_Vitro_Exposure In Vitro Exposure (e.g., RhE, RhCE models) Dose_Selection->In_Vitro_Exposure Endpoint_Assay Endpoint Assay (e.g., MTT for viability) In_Vitro_Exposure->Endpoint_Assay Data_Analysis Data Analysis and Interpretation Endpoint_Assay->Data_Analysis Classification Hazard Classification Data_Analysis->Classification End Toxicological Profile Classification->End

Caption: General experimental workflow for in vitro toxicity testing.

Conclusion

This compound is classified as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system. It is also considered harmful to aquatic life. While quantitative toxicological data and specific mechanistic studies are not publicly available, its hazard profile suggests that appropriate personal protective equipment should be used during handling to avoid exposure. Further studies following standardized protocols are necessary to fully characterize its toxicological profile and to establish a comprehensive safety assessment. The information provided in this guide serves as a foundation for researchers and drug development professionals to understand the known hazards and to inform the design of future toxicological evaluations.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-Methyl-4-methylsulfonylphenol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 3-Methyl-4-methylsulfonylphenol and its derivatives. It details experimental protocols for the synthesis of the core scaffold and its analogs, summarizes key quantitative data, and explores their potential biological activities and associated signaling pathways based on current scientific literature. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Introduction

The this compound scaffold is a subject of growing interest in medicinal chemistry. The presence of the electron-withdrawing methylsulfonyl group and the phenolic hydroxyl group on a substituted benzene ring provides a unique electronic and structural framework for designing novel therapeutic agents. Compounds containing sulfonyl groups are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenolic moiety can participate in hydrogen bonding and other interactions with biological targets, and its modification allows for the fine-tuning of physicochemical properties such as solubility and bioavailability. This guide will delve into the synthetic methodologies for creating this core structure and its analogs, and discuss the available data on their biological implications.

Synthesis of the Core Scaffold: this compound

The primary and most direct route to synthesizing this compound involves the oxidation of its thioether precursor, 3-methyl-4-(methylthio)phenol. This precursor is commercially available, making this a feasible and efficient synthetic strategy. While specific literature detailing this exact transformation is limited, well-established protocols for the analogous oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol can be readily adapted.

General Experimental Protocol: Oxidation of 3-methyl-4-(methylthio)phenol

This protocol is adapted from established methods for the oxidation of similar aryl thioethers.

Materials:

  • 3-methyl-4-(methylthio)phenol

  • Oxone® (Potassium peroxymonosulfate) or Sodium periodate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3-methyl-4-(methylthio)phenol (1 equivalent) in a suitable solvent system, such as a mixture of methanol or ethanol and water.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add the oxidizing agent, such as Oxone® (2-2.5 equivalents) or a solution of sodium periodate (2-2.5 equivalents) in water, portion-wise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at room temperature for several hours (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (if using a periodate oxidant). Partition the mixture between ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data for Analogous Syntheses:

PrecursorOxidizing AgentSolventYield (%)Reference
4-(methylthio)phenolOxone®Ethanol/Water96[1]
4-(methylthio)phenolSodium periodateMethanol/Water32[2]

Note: Yields can vary based on reaction scale and purification methods.

Synthetic Workflow Diagram:

G cluster_synthesis Synthesis of this compound Start 3-methyl-4-(methylthio)phenol Oxidation Oxidation (e.g., Oxone®, NaIO₄) Start->Oxidation 1. Dissolve in Solvent 2. Add Oxidant Workup Aqueous Work-up & Extraction Oxidation->Workup Reaction Monitoring (TLC) Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Synthesis of Derivatives and Analogs

The synthesis of derivatives of this compound can be achieved through various modifications of the core structure. Key reactive sites for derivatization include the phenolic hydroxyl group and the aromatic ring.

O-Alkylation and O-Acylation

The phenolic hydroxyl group can be readily alkylated or acylated to produce a range of ether and ester derivatives, respectively.

General Protocol for O-Alkylation:

  • Deprotonation: Treat a solution of this compound in a suitable aprotic solvent (e.g., DMF, THF, or acetone) with a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) to generate the phenoxide.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) and stir the reaction mixture, possibly with heating, until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Perform an aqueous work-up, extract the product into an organic solvent, and purify by column chromatography.

General Protocol for O-Acylation:

  • Acylation: React this compound with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., pyridine, triethylamine, or DMAP) in an appropriate solvent (e.g., CH₂Cl₂, THF).

  • Work-up and Purification: After completion of the reaction, perform an aqueous work-up, extract the product, and purify by standard methods.

Aromatic Ring Functionalization

Further functionalization of the aromatic ring can be explored, although the presence of the activating hydroxyl group and the deactivating methylsulfonyl group will direct substitution to specific positions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed to introduce additional substituents.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available, the broader class of methylsulfonylphenol derivatives has shown promise in several therapeutic areas.

Anti-inflammatory and Analgesic Activity

Derivatives of 4-(methylsulfonyl)phenyl have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[3][4] Inhibition of these enzymes can lead to both anti-inflammatory and analgesic effects.

Potential Signaling Pathway: Arachidonic Acid Metabolism

G cluster_pathway Inhibition of Arachidonic Acid Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor This compound Derivatives Inhibitor->COX Inhibitor->LOX

Potential inhibition of COX and LOX enzymes by this compound derivatives.
Antimicrobial Activity

Sulfonamide-containing compounds are a well-known class of antibiotics. While this compound is a sulfone, not a sulfonamide, the sulfonyl moiety is a common feature in many antimicrobial agents. Studies on other heterocyclic derivatives bearing a methylsulfonylphenyl group have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

Anticancer Activity

Some studies have explored the anticancer potential of sulfonyl-containing compounds. For instance, certain sulfonamide derivatives have been shown to act as antitumor agents by inhibiting carbonic anhydrase.[2] The development of novel compounds incorporating the this compound scaffold for evaluation against various cancer cell lines could be a promising area of research.

Structure-Activity Relationship (SAR) Considerations

Systematic derivatization of the this compound core and subsequent biological evaluation would be crucial for establishing a clear structure-activity relationship (SAR). Key areas for modification and SAR studies include:

  • Phenolic Group: Conversion to ethers or esters of varying chain lengths and functionalities to probe the importance of the hydroxyl group for target binding and to modulate physicochemical properties.

  • Methyl Group on the Ring: Exploration of the effect of the size and position of this alkyl group on biological activity.

  • Methylsulfonyl Group: While more synthetically challenging, modification of the alkyl group on the sulfone could provide insights into steric and electronic requirements for activity.

  • Aromatic Ring Substituents: Introduction of various substituents (e.g., halogens, nitro groups, amino groups) at other positions on the aromatic ring to explore their influence on potency and selectivity.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable from commercially available starting materials. The exploration of its derivatives, guided by systematic SAR studies, could lead to the discovery of potent and selective modulators of various biological targets, particularly in the areas of inflammation, infectious diseases, and oncology. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this intriguing class of compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound derivatives and their mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-methylsulfonylphenol is a compound of interest in various fields, including environmental science and pharmaceutical development, due to its potential biological activities and presence as a metabolite of other compounds. Accurate and sensitive detection methods are crucial for its quantification in diverse matrices. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are based on established analytical methodologies for structurally similar sulfonated and methylated phenolic compounds and should be validated for the specific matrix and concentration range of interest.

Analytical Methods Overview

Two primary chromatographic techniques are presented for the detection and quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for the direct analysis of polar compounds in aqueous and biological samples.

  • GC-MS: A highly sensitive and specific method, particularly effective for volatile and semi-volatile compounds. Derivatization is often required for polar analytes like phenols to improve their volatility and chromatographic behavior.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected when developing and validating analytical methods for this compound, based on data from structurally related compounds.

Table 1: HPLC-UV Method Performance

ParameterExpected ValueNotes
Linearity (r²)> 0.995Over a concentration range of 0.1 - 100 µg/mL.
Limit of Detection (LOD)0.05 µg/mLSignal-to-noise ratio of 3.
Limit of Quantitation (LOQ)0.15 µg/mLSignal-to-noise ratio of 10.
Accuracy (% Recovery)90 - 110%At three different concentration levels.
Precision (% RSD)< 5%For both intra-day and inter-day measurements.

Table 2: GC-MS Method Performance (with derivatization)

ParameterExpected ValueNotes
Linearity (r²)> 0.998Over a concentration range of 1 - 500 ng/mL.
Limit of Detection (LOD)0.5 ng/mLSignal-to-noise ratio of 3.
Limit of Quantitation (LOQ)1.5 ng/mLSignal-to-noise ratio of 10.
Accuracy (% Recovery)85 - 115%At three different concentration levels.
Precision (% RSD)< 10%For both intra-day and inter-day measurements.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Acetic acid (analytical grade)

  • Sample matrix (e.g., plasma, urine, environmental water)

2. Sample Preparation

  • Aqueous Samples (e.g., environmental water):

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

    • If high concentrations of interfering substances are expected, perform Solid Phase Extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the sample.

      • Wash with water to remove polar impurities.

      • Elute the analyte with methanol or acetonitrile.

      • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Biological Samples (e.g., plasma, urine):

    • Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile to 1 volume of plasma/serum. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

    • Liquid-Liquid Extraction (LLE):

      • Acidify the sample (e.g., urine, protein-precipitated supernatant) to pH 3-4 with formic or acetic acid.

      • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

      • Vortex for 2 minutes and centrifuge to separate the phases.

      • Collect the organic layer.

      • Repeat the extraction.

      • Combine the organic extracts and evaporate to dryness.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

3. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Example Gradient: 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 80-10% B; 20-25 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 225 nm (This should be optimized by scanning the UV spectrum of the standard).

4. Calibration

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: GC-MS Analysis of this compound

This protocol involves derivatization of the phenolic hydroxyl group to increase volatility, followed by GC-MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Solvent for derivatization: Acetonitrile or Pyridine (anhydrous).

  • Extraction solvent: Ethyl acetate or Dichloromethane (GC grade).

  • Internal Standard (optional but recommended): e.g., a deuterated analog or a structurally similar compound not present in the sample.

2. Sample Preparation and Derivatization

  • Extract the sample as described in the HPLC-UV protocol (LLE is generally preferred for GC-MS to minimize non-volatile residues). Ensure the final extract is completely dry.

  • To the dried extract, add 50 µL of anhydrous acetonitrile (or pyridine) and 50 µL of BSTFA + 1% TMCS.

  • If an internal standard is used, add it prior to derivatization.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: To identify the derivatized compound and its fragmentation pattern (e.g., m/z 50-500).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the most abundant and specific ions of the derivatized analyte and internal standard.

4. Calibration

  • Prepare calibration standards of this compound.

  • Derivatize each standard using the same procedure as the samples.

  • Inject the derivatized standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (Aqueous/Biological) extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path reconstitution Reconstitution extraction->reconstitution HPLC Path gcms GC-MS derivatization->gcms hplc HPLC-UV reconstitution->hplc quantification Quantification hplc->quantification gcms->quantification metabolic_pathway cluster_phase_II Phase II Metabolism parent This compound sulfation Sulfation (SULT enzymes) parent->sulfation glucuronidation Glucuronidation (UGT enzymes) parent->glucuronidation sulfate_conjugate Sulfate Conjugate sulfation->sulfate_conjugate glucuronide_conjugate Glucuronide Conjugate glucuronidation->glucuronide_conjugate excretion Excretion (Urine/Bile) sulfate_conjugate->excretion glucuronide_conjugate->excretion

Application Notes and Protocols: 3-Methyl-4-methylsulfonylphenol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3-Methyl-4-methylsulfonylphenol as a versatile chemical intermediate in organic synthesis, with a focus on its application in the formation of ether and ester derivatives. Detailed experimental protocols are provided to serve as a practical guide for laboratory applications.

Introduction

This compound is an aromatic compound characterized by the presence of a hydroxyl, a methyl, and a methylsulfonyl group attached to the benzene ring. This substitution pattern makes it a valuable intermediate for the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry. The phenolic hydroxyl group serves as a key functional handle for derivatization through reactions such as etherification and esterification, allowing for the introduction of diverse structural motifs. A notable application of this intermediate is in the multi-step synthesis of the selective COX-2 inhibitor, Etoricoxib.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and for its proper handling and storage.

PropertyValue
Molecular Formula C₈H₁₀O₃S
Molecular Weight 186.23 g/mol
Appearance White to off-white solid
Melting Point 138-142 °C
CAS Number 223595-16-8

Applications in Synthesis: Ether and Ester Formation

The phenolic hydroxyl group of this compound is nucleophilic and can readily participate in reactions to form ethers and esters. These reactions are fundamental in organic synthesis for building molecular complexity and modifying the physicochemical properties of molecules, such as solubility, lipophilicity, and metabolic stability.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, the phenolic proton is first abstracted by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

dot

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide + Base base Base (e.g., K2CO3, NaH) ether Ether Product (R-O-Ar) phenoxide->ether + R-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether salt Salt (e.g., KX, NaX)

Caption: Williamson Ether Synthesis Workflow.

Esterification

Esterification of this compound can be achieved by reacting it with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride. The reaction with an acyl chloride is typically rapid and efficient, proceeding via nucleophilic acyl substitution.

dot

Esterification_Reaction cluster_reactants Reactants cluster_products Products phenol This compound ester Ester Product (R-COO-Ar) phenol->ester + R-COCl acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->ester hcl HCl

Caption: Esterification with Acyl Chloride.

Experimental Protocols

The following are detailed protocols for the synthesis of an ether and an ester derivative of this compound.

Protocol 1: Synthesis of 1-Methyl-2-(prop-2-yn-1-yloxy)-4-(methylsulfonyl)benzene (A Propargyl Ether Derivative)

Objective: To synthesize a propargyl ether derivative of this compound via Williamson ether synthesis.

Materials:

  • This compound

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.86 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous acetone (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.49 g of 80% solution in toluene, 10 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) for 6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure propargyl ether.

Expected Yield and Characterization:

The expected yield is typically in the range of 80-90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Compound Yield (%) ¹H NMR (CDCl₃, 400 MHz) δ
1-Methyl-2-(prop-2-yn-1-yloxy)-4-(methylsulfonyl)benzene857.85 (d, 1H), 7.20 (dd, 1H), 6.95 (d, 1H), 4.75 (d, 2H), 3.05 (s, 3H), 2.55 (t, 1H), 2.25 (s, 3H)
Protocol 2: Synthesis of 3-Methyl-4-methylsulfonylphenyl acetate (An Acetate Ester Derivative)

Objective: To synthesize the acetate ester of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.86 g, 10 mmol) in anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.2 mL, 15 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding 1 M HCl (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acetate ester.

Expected Yield and Characterization:

The expected yield for this reaction is typically high, often exceeding 90%. The structure of the product should be confirmed using spectroscopic methods.

Compound Yield (%) ¹H NMR (CDCl₃, 400 MHz) δ
3-Methyl-4-methylsulfonylphenyl acetate927.90 (d, 1H), 7.25 (dd, 1H), 7.00 (d, 1H), 3.08 (s, 3H), 2.35 (s, 3H), 2.30 (s, 3H)

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Propargyl bromide is a lachrymator and is toxic. Handle with extreme care.

  • Acetyl chloride is corrosive and reacts violently with water. Handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols should be carried out by trained professionals in a suitably equipped laboratory. The user is solely responsible for all safety precautions and for verifying the accuracy of the information provided.

Application Notes and Protocols for 3-Methyl-4-methylsulfonylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-methylsulfonylphenol, a metabolite of the organothiophosphate insecticide fenthion, serves as a key starting material and reference compound in various organic synthesis applications. Its chemical structure, featuring a phenolic hydroxyl group and a methylsulfonyl moiety, allows for a range of chemical transformations, making it a valuable building block in the synthesis of agrochemicals, pharmaceutical intermediates, and other complex organic molecules. These application notes provide detailed protocols for the utilization of this compound in key organic reactions.

Key Applications

The primary applications of this compound in organic synthesis are centered around the derivatization of its phenolic hydroxyl group. These reactions include:

  • Synthesis of Phosphorothioates: Serving as a precursor for the synthesis of fenthion metabolites, particularly fenthion sulfone. This is crucial for toxicological studies and the development of analytical standards.

  • Etherification (O-Alkylation): The phenolic hydroxyl group can be readily converted to an ether linkage through reactions like the Williamson ether synthesis.

  • Esterification (O-Acylation): Reaction with acylating agents provides the corresponding esters, which can be useful for modifying the compound's properties or for use as protecting groups.

Experimental Protocols

Protocol 1: Synthesis of O,O-dimethyl O-(3-methyl-4-methylsulfonylphenyl) phosphorothioate (Fenthion Sulfone)

This protocol describes the synthesis of fenthion sulfone, a major metabolite of fenthion, using this compound as the starting material. The reaction involves the coupling of the phenol with a dimethyl chlorothiophosphate.

Reaction Scheme:

Materials:

  • This compound

  • Dimethyl chlorothiophosphate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl chlorothiophosphate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired product.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ReagentsDimethyl chlorothiophosphate, K₂CO₃
SolventAcetone
Reaction Time4 - 6 hours
TemperatureReflux
Typical Yield85 - 95%

Logical Workflow for Fenthion Sulfone Synthesis:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3-Methyl-4- methylsulfonylphenol E Mix & Reflux A->E B Dimethyl chlorothiophosphate B->E C K₂CO₃ (Base) C->E D Acetone (Solvent) D->E F Filtration E->F Cool G Extraction F->G Concentrate & Dissolve H Drying & Concentration G->H Wash I Column Chromatography H->I Concentrate J Fenthion Sulfone I->J Purify

Caption: Workflow for the synthesis of Fenthion Sulfone.

Protocol 2: Williamson Ether Synthesis of 3-Methyl-4-methylsulfonylphenyl Ethyl Ether

This protocol details the O-alkylation of this compound with ethyl iodide using the Williamson ether synthesis.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl iodide

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add powdered sodium hydroxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the mixture to 60 °C and maintain for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ReagentsEthyl iodide, NaOH
SolventDMF
Reaction Time2 - 3 hours
Temperature60 °C
Typical Yield90 - 98%

Williamson Ether Synthesis Workflow:

cluster_start Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Start 3-Methyl-4- methylsulfonylphenol Deprotonation Deprotonation (Formation of Phenoxide) Start->Deprotonation AlkylHalide Ethyl Iodide SN2 SN2 Attack AlkylHalide->SN2 Base NaOH Base->Deprotonation Deprotonation->SN2 Phenoxide Quench Quench with Water SN2->Quench Extract Extraction with Diethyl Ether Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Product 3-Methyl-4-methylsulfonylphenyl Ethyl Ether Dry->Product

Caption: General workflow for the Williamson Ether Synthesis.

Protocol 3: Esterification of this compound with Acetic Anhydride

This protocol outlines the synthesis of 3-methyl-4-methylsulfonylphenyl acetate via acylation with acetic anhydride.

Reaction Scheme:

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (as catalyst and base).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ReagentsAcetic anhydride, Pyridine
SolventDichloromethane
Reaction Time1 - 2 hours
Temperature0 °C to Room Temperature
Typical Yield> 95%

Esterification Reaction Pathway:

Phenol 3-Methyl-4- methylsulfonylphenol Reaction Nucleophilic Acyl Substitution Phenol->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Pyridine Pyridine (Catalyst) Pyridine->Reaction activates Product 3-Methyl-4-methylsulfonylphenyl Acetate Reaction->Product

Caption: Simplified pathway for the esterification of the phenol.

Conclusion

This compound is a versatile intermediate with applications in the synthesis of agrochemical metabolites and other derivatized molecules. The protocols provided herein offer detailed procedures for its use in key synthetic transformations, providing a valuable resource for researchers in organic synthesis and drug development. The straightforward nature of these reactions, coupled with high yields, makes this compound an attractive starting material for a variety of synthetic endeavors.

Application Note: HPLC-UV Method for the Analysis of 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 3-Methyl-4-methylsulfonylphenol. The protocol outlines the initial chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable, accurate, and precise method for the determination of this compound.

Introduction

This compound is a phenolic compound containing a sulfonyl group, which imparts distinct polarity and chemical properties. Accurate quantification of such compounds is crucial in pharmaceutical manufacturing, impurity profiling, and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust, widely used technique for the analysis of aromatic compounds due to its high resolution, sensitivity, and reproducibility.[3] This application note provides a starting point for developing and validating a specific HPLC-UV method tailored for this compound. The validation protocol ensures the method is suitable for its intended purpose.[4]

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC or Milli-Q Grade)

  • Formic Acid (ACS Grade or higher)

  • 0.45 µm Syringe Filters (e.g., PTFE or Nylon)

2.2. Instrumentation and Chromatographic Conditions The analysis is performed on a standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

Table 1: Proposed HPLC-UV Chromatographic Conditions

ParameterProposed Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/PDA Detector
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 30% B, 1-10 min: 30% to 70% B, 10-12 min: 70% to 30% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm

Note: The addition of a weak acid like formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in improved peak shape.[3] The detection wavelength of 275 nm is proposed based on the typical absorbance of phenols; however, it is recommended to determine the analyte's maximum absorbance (λmax) by scanning the UV spectrum of a standard solution.[5][6]

2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to ensure it is fit for its intended purpose.[7] The following parameters should be assessed.[1][4]

3.1. System Suitability Before starting the validation, perform five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

3.2. Specificity Inject a blank solution (diluent), a standard solution, and a sample solution. The chromatogram of the blank should show no interfering peaks at the retention time of the analyte.

3.3. Linearity and Range Inject the prepared calibration standards in triplicate over the proposed range (e.g., 1-100 µg/mL). Plot a graph of the mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[4]

3.4. Accuracy Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates for each level. The mean recovery should be within 98.0% to 102.0%.[7]

3.5. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD for both repeatability and intermediate precision should not exceed 2.0%.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).

3.7. Robustness Evaluate the method's reliability by introducing small, deliberate variations to the chromatographic conditions.[7] Examples of variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • pH of the mobile phase buffer (± 0.2 units)[8] The system suitability parameters should be checked for each condition.

Data Presentation

All quantitative results from the validation should be summarized for clarity.

Table 2: Summary of Method Validation Results (Example Data)

Validation ParameterAcceptance CriteriaObserved Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLMet
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.15%
LOD Report Value0.3 µg/mL
LOQ Report Value1.0 µg/mL
Robustness System suitability passesPassed

Visualizations

HPLC_Method_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_app Phase 3: Application A Literature Review & Analyte Characterization B Select Column & Mobile Phase A->B C Optimize Conditions (Gradient, Flow, Temp) B->C D Determine Detection Wavelength (λmax) C->D E System Suitability D->E Proceed to Validation F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Routine Sample Analysis J->K Implement Method L Data Reporting K->L

Caption: Overall workflow for HPLC-UV method development and validation.

Validation_Parameters ICH Q2(R1) Validation Parameter Relationships Method Validated Analytical Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Linearity Linearity Linearity->Method Range Range Linearity->Range Defines LOD LOD Linearity->LOD Helps determine LOQ LOQ Linearity->LOQ Helps determine Accuracy Accuracy Accuracy->Method Accuracy->Range Assessed over Precision Precision Precision->Method Precision->Range Assessed over LOD->Method LOQ->Method LOQ->Range Lower limit of

Caption: Logical relationships between key method validation parameters.

References

Application Note: Structural Characterization of 3-Methyl-4-methylsulfonylphenol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Methyl-4-methylsulfonylphenol (C₈H₁₀O₃S) is a substituted aromatic compound with a molecular weight of 186.23 g/mol .[1][2] Its structure, featuring a phenol, a methyl group, and a methylsulfonyl group, suggests potential applications as a building block in organic synthesis and as a scaffold in medicinal chemistry. Accurate structural confirmation and purity assessment are critical for its use in research and development. This application note details the analytical methodologies for its comprehensive characterization.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₁₀O₃S[1][2]
Molecular Weight186.23 g/mol [1]
Monoisotopic Mass186.0351 Da[2]
IUPAC NameThis compound[1]
CAS Number14270-40-7[1]

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable method.

Predicted Mass Spectrometry Data[3]
AdductPredicted m/z
[M+H]⁺187.04234
[M+Na]⁺209.02428
[M-H]⁻185.02778
[M+NH₄]⁺204.06888
[M+K]⁺224.99822
Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Mass Range: m/z 50-500

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in both full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data. For MS/MS, select the [M+H]⁺ ion (m/z 187.04) as the precursor.

NMR Spectroscopy Analysis

NMR spectroscopy is essential for elucidating the detailed chemical structure of a molecule by providing information about the connectivity and chemical environment of atoms.

Note: As of the last search, experimental ¹H and ¹³C NMR data for this compound were not available in the public domain. The following section provides a general protocol and an illustration of the expected spectra based on the known chemical structure.

Experimental Protocol: NMR Spectroscopy

Objective: To determine the chemical structure of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 90° pulse, 2-second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans.

  • 2D NMR (Optional):

    • For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Visualizations

Experimental Workflow

G Figure 1: Analytical Workflow for Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_result Final Characterization Sample This compound MassSpec Mass Spectrometry (ESI-MS) Sample->MassSpec NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_Data Molecular Weight and Formula Confirmation MassSpec->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data Structure Verified Chemical Structure MS_Data->Structure NMR_Data->Structure

Caption: Figure 1: Analytical Workflow for Characterization

Chemical Structure and Predicted Fragmentation

G Figure 2: Structure and Key Mass Spec Fragments cluster_structure This compound cluster_fragments Predicted Mass Fragments (m/z) mol C₈H₁₀O₃S MW: 186.23 img M_H [M+H]⁺ 187.04 img->M_H ESI+ M_Na [M+Na]⁺ 209.02 img->M_Na ESI+ M_minus_H [M-H]⁻ 185.03 img->M_minus_H ESI-

Caption: Figure 2: Structure and Key Mass Spec Fragments

Conclusion

The combination of mass spectrometry and NMR spectroscopy provides a robust framework for the unequivocal structural characterization of this compound. While publicly available experimental NMR data is currently limited, the protocols and expected data presented herein offer a comprehensive guide for researchers. The provided mass spectrometry data serves as a reliable reference for molecular weight confirmation. These analytical procedures are fundamental for ensuring the quality and identity of this compound in any research or development pipeline.

References

Application Note 1: Direct Analysis of Phenols by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of Gas Chromatography Methods for Phenol Analysis

Phenols and substituted phenols are compounds of significant environmental and industrial concern due to their toxicity and widespread use as precursors in the production of plastics, dyes, pesticides, and drugs.[1][2] Accurate and sensitive analytical methods are crucial for monitoring these compounds in various matrices such as water, air, and soil. Gas chromatography (GC) is a powerful and commonly used technique for the analysis of phenolic compounds.[3] However, the high polarity and acidity of the hydroxyl group in phenols can lead to poor chromatographic performance, such as peak tailing and adsorption on the GC column.[2]

To overcome these challenges, several strategies are employed. These include direct analysis using specialized columns, or more commonly, a derivatization step to convert the polar phenols into less polar, more volatile, and more thermally stable derivatives.[4][5] This application note provides detailed protocols for three common approaches to phenol analysis by GC: direct analysis by GC-MS, analysis with derivatization, and solvent-free sample preparation using Solid-Phase Microextraction (SPME).

Direct analysis of underivatized phenols is possible and is often employed for its simplicity. This approach relies on robust GC columns and optimized conditions to minimize peak tailing. U.S. EPA Method 528, for example, outlines the determination of phenols in drinking water using GC coupled with Mass Spectrometry (GC-MS).[6][7]

Experimental Protocol: Sample Preparation and GC-MS Analysis

This protocol is based on the principles of U.S. EPA Method 528 for the analysis of phenols in water.[7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection: Collect a 1-liter water sample. Dechlorinate if necessary by adding 40-50 mg of sodium sulfite. Acidify the sample to a pH < 2 with 6 N hydrochloric acid.[7]

  • Cartridge Conditioning: Use a Solid Phase Extraction (SPE) cartridge (e.g., C18 or HLB).[7][8] Condition the cartridge by passing methanol followed by reagent water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Elution: After loading, dry the cartridge by drawing air or nitrogen through it. Elute the trapped phenols from the cartridge with a small volume of a suitable solvent, such as methylene chloride.[7]

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-MS Instrumental Analysis

  • GC System: A gas chromatograph equipped with a split/splitless injector.[6]

  • Column: A low-polarity capillary column, such as a TraceGOLD TG-5SilMS (5% diphenyl/95% dimethyl polysiloxane phase) or equivalent.[6]

  • Injector: 275 °C, Splitless mode (1 min).[6]

  • Oven Temperature Program: Initial temperature 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min).[6]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[6]

  • Mass Spectrometer: An ion trap or quadrupole mass spectrometer.[6]

  • Transfer Line Temperature: 300 °C.[6]

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan from 35 to 450 amu.[1]

Quantitative Data Summary

The following table summarizes typical performance data for the direct analysis of selected phenols.

CompoundMethod Detection Limit (MDL) (µg/L)Linear Range (µg/L)Recovery (%)
Phenol0.1 - 1.00.1 - 1585 - 110
2-Chlorophenol0.1 - 0.50.1 - 1590 - 115
2,4-Dichlorophenol0.1 - 0.50.1 - 1588 - 112
2,4,6-Trichlorophenol0.1 - 0.50.1 - 1592 - 108
Pentachlorophenol0.5 - 2.01.0 - 1580 - 120

Data compiled from representative performance of EPA methods.[7]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection (1L, pH < 2) SPE 2. Solid-Phase Extraction (SPE Cartridge) Sample->SPE Elute 3. Elution (Methylene Chloride) SPE->Elute Concentrate 4. Concentration to 1 mL Elute->Concentrate GC_Inject 5. GC Injection (Splitless, 275°C) Concentrate->GC_Inject Separation 6. Chromatographic Separation (TG-5SilMS Column) GC_Inject->Separation Detection 7. MS Detection (EI, Scan Mode) Separation->Detection Data 8. Data Acquisition & Analysis (Identification & Quantification) Detection->Data

Caption: Workflow for direct phenol analysis by GC-MS.

Application Note 2: Analysis of Phenols with Derivatization

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for a given analytical technique.[9] For GC analysis of phenols, derivatization reduces polarity, increases volatility, and improves peak shape, leading to enhanced sensitivity and resolution.[4] Common derivatization reactions include silylation, acylation, and alkylation.[5][10]

Experimental Protocol 1: Acetylation with Acetic Anhydride

Acetylation converts phenols to their corresponding acetate esters, which are less polar and exhibit excellent chromatographic behavior. This is a simple, cheap, and efficient procedure.[2]

  • Sample/Standard Preparation: Place 5 mL of an aqueous sample or standard solution into a reaction vial.[2]

  • pH Adjustment: Adjust the sample to an alkaline pH by adding a catalyst such as picoline (40 µL) or a basic buffer.[2]

  • Derivatization Reaction: Add the derivatizing agent, acetic anhydride (50 µL), to the vial.[2]

  • Reaction Conditions: Agitate the mixture vigorously for 30-60 seconds at room temperature.[2]

  • Extraction: The derivatized phenols can now be extracted from the aqueous matrix using a suitable organic solvent (e.g., hexane or toluene) or by microextraction techniques.

  • Analysis: Inject an aliquot of the organic extract into the GC-FID or GC-MS system.

Experimental Protocol 2: Silylation with BSTFA

Silylation is a widely used derivatization technique where the active hydrogen of the phenolic hydroxyl group is replaced by a trimethylsilyl (TMS) group.[9] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[9]

  • Sample Preparation: The sample should be in an organic solvent and must be free of water to avoid hydrolysis of the reagent and derivatives. If starting from an aqueous sample, perform a solvent extraction and carefully dry the extract (e.g., with anhydrous sodium sulfate).

  • Derivatization Reaction: To the dried extract (e.g., 100 µL), add the silylating reagent BSTFA (often with 1% TMCS as a catalyst) and a solvent if needed (e.g., pyridine or acetonitrile).

  • Reaction Conditions: Cap the vial tightly and heat at 60-75 °C for 15-30 minutes to ensure the reaction goes to completion.[9]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for direct injection into the GC system.

Derivatization Method Comparison
Derivatization MethodReagent ExampleAdvantagesDisadvantagesDetector Compatibility
Acylation Acetic Anhydride, PFBBrSimple, rapid, stable derivatives, inexpensive.[2] PFBBr allows for highly sensitive ECD detection.[11]May require extraction after reaction.FID, MS, ECD (for halogenated reagents)
Silylation BSTFA, MSTFAHighly effective, creates volatile and thermally stable derivatives, wide applicability.[5][9]Reagents and derivatives are moisture-sensitive.FID, MS
Alkylation Diazomethane, Methyl ChloroformateForms stable ether derivatives.[5][11]Diazomethane is explosive and carcinogenic.[11]FID, MS

Derivatization Process Diagram

Derivatization cluster_reactants Phenol Phenol (Polar, Poor Peak Shape) Derivative Phenolic Derivative (Non-polar, Volatile, Good Peak Shape) Phenol->Derivative Derivatization Reaction Reagent Derivatizing Agent (e.g., Acetic Anhydride) Reagent->Derivative Derivatization Reaction

Caption: The concept of phenol derivatization for GC analysis.

Application Note 3: Solvent-Free Analysis using Solid-Phase Microextraction (SPME)-GC

Solid-Phase Microextraction (SPME) is a fast, simple, and solvent-free sample preparation technique.[12] It uses a fused silica fiber coated with a stationary phase to extract analytes from a sample matrix. The fiber is then directly transferred to the GC injector, where the analytes are thermally desorbed for analysis.[12]

Experimental Protocol: Headspace SPME-GC-FID

This protocol is suitable for the analysis of phenols in water samples.[13]

1. Sample Preparation and Extraction

  • Sample: Place 20 mL of the water sample into a 40 mL vial.[14]

  • Matrix Modification: Add NaCl (10-15% w/v) to the sample to increase the ionic strength, which enhances the extraction of phenols into the headspace.[14][15] Adjust the sample pH to ~4.0.[14]

  • SPME Fiber: Use a polyacrylate (PA) coated fiber, which is suitable for polar compounds like phenols.[14][15]

  • Extraction: Place the vial in a heater-stirrer block. Expose the SPME fiber to the headspace above the sample.

  • Extraction Conditions: Extract at 35-70 °C with stirring (e.g., 1000 rpm) for 40 minutes.[14][15]

2. GC Instrumental Analysis

  • Desorption: After extraction, retract the fiber and immediately insert it into the hot GC injector.

  • Injector: 250-270 °C, Splitless mode. Desorb for 5-8 minutes.[15]

  • Column: Use a suitable capillary column (e.g., DB-5 or equivalent).

  • Oven Program: Initial temperature 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • Detector: A Flame Ionization Detector (FID) is commonly used.[13] Detector temperature: 280 °C.

Quantitative Data for SPME-GC-FID

The following table presents typical performance data for the SPME-GC-FID method for several phenolic compounds.

CompoundLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Linearity Range (µg/L)RSD (%)
Phenol0.001 - 0.30.005 - 1.00.005 - 1002.1 - 7.1
o-Cresol0.10.50.005 - 1005.4 - 7.1
2,4-Dimethylphenol3.5-1 - 502.1 - 8.8
4-Chlorophenol--0.7 - 4000< 10.5
2,4-Dichlorophenol0.3-1 - 502.1 - 8.8

Data compiled from multiple sources.[2][13][15]

SPME Experimental Workflow Diagram

SPME_Workflow cluster_extraction 1. Extraction Phase cluster_desorption 2. Desorption & Analysis Phase Sample Sample Vial (Water + Salt, pH 4) Expose Expose SPME Fiber to Headspace Sample->Expose Extract Analyte Adsorption (e.g., 70°C, 40 min) Expose->Extract Retract Retract Fiber Extract->Retract Inject Insert Fiber into GC Injector Retract->Inject Desorb Thermal Desorption of Analytes Inject->Desorb Analysis 3. GC Separation & Detection Desorb->Analysis

Caption: Workflow for solvent-free SPME of phenols.

References

Application Notes and Protocols for the Synthesis of 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Methyl-4-methylsulfonylphenol, a valuable intermediate in organic synthesis. The protocol is presented in a step-by-step manner, suitable for use in a laboratory setting.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the thiomethylation of m-cresol to yield 3-methyl-4-(methylsulfanyl)phenol. The subsequent step is the oxidation of the sulfide intermediate to the desired sulfone product.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Thiomethylation cluster_step2 Step 2: Oxidation m_cresol m-Cresol intermediate 3-Methyl-4-(methylsulfanyl)phenol m_cresol->intermediate Reaction final_product This compound intermediate->final_product Reaction reagent1 Dimethyl disulfide, Sulfuric Acid reagent2 Oxone®, Ethanol/Water

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-methyl-4-(methylsulfanyl)phenol

This procedure is adapted from general methods for the thiomethylation of phenols.

Materials:

  • m-Cresol

  • Dimethyl disulfide

  • Concentrated sulfuric acid (95-98%)

  • Sodium carbonate solution (5% w/v)

  • Water

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine m-cresol and dimethyl disulfide.

  • Cool the mixture to 10-15°C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the stirred mixture, maintaining the temperature between 10-15°C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for 5 hours.

  • Carefully transfer the reaction mixture to a separatory funnel and separate the lower acidic layer.

  • Neutralize the organic layer by washing with a 5% sodium carbonate solution.

  • Wash the organic layer with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to remove the solvent and any unreacted starting materials.

  • The resulting crude product, 3-methyl-4-(methylsulfanyl)phenol, can be purified further by vacuum distillation or recrystallization.

Table 1: Physical and Chemical Properties of 3-methyl-4-(methylsulfanyl)phenol

PropertyValue
Molecular Formula C₈H₁₀OS
Molar Mass 154.23 g/mol
Appearance Off-white to light beige solid
Melting Point 56-60 °C
Boiling Point 151 °C / 15 mmHg
Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 4-(methylsulfonyl)phenol.[1][2][3]

Materials:

  • 3-methyl-4-(methylsulfanyl)phenol

  • Oxone® (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-methyl-4-(methylsulfanyl)phenol in a 1:1 mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.

  • At room temperature, add Oxone® in portions to the stirred solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and partition it between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₈H₁₀O₃S
Molar Mass 186.23 g/mol [4][5]
Appearance Tan to pink-brown powder (predicted based on similar compounds)
Melting Point Not available
Boiling Point Not available
Mass Spectrometry (GC-MS) Spectral data available on PubChem (CID 167048)[4][5]
Infrared Spectroscopy (FTIR) Spectral data available on PubChem (CID 167048)[4][5]
¹H NMR & ¹³C NMR Experimental data not readily available in the searched literature.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the direct involvement of this compound in biological signaling pathways or its specific biological activities. However, related methylsulfonylphenol and phenolic compounds have been studied for their potential biological activities, including antioxidant and antimicrobial properties.[6][7][8][9] Further research is required to elucidate the specific biological functions of this compound.

Logical Relationship of Synthesis

Synthesis_Logic Start Starting Material: m-Cresol Step1 Thiomethylation (Addition of -SCH3 group) Start->Step1 Intermediate Intermediate: 3-Methyl-4-(methylsulfanyl)phenol Step1->Intermediate Step2 Oxidation (Conversion of sulfide to sulfone) Intermediate->Step2 End Final Product: This compound Step2->End

Caption: Logical flow of the two-step synthesis process.

References

Application Notes and Protocols: 3-Methyl-4-methylsulfonylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-methylsulfonylphenol is a versatile building block for medicinal chemistry, offering a unique combination of a reactive phenolic hydroxyl group and a polar, hydrogen bond-accepting methylsulfonyl moiety. Its structural features make it an attractive scaffold for the synthesis of diverse compound libraries targeting a range of biological endpoints. The electron-withdrawing nature of the sulfonyl group modulates the acidity of the phenol, influencing its reactivity and potential interactions with biological targets. This document provides an overview of its potential applications, synthetic protocols, and its utility in the design of novel therapeutic agents, particularly in the realm of kinase inhibition.

Chemical Properties

PropertyValueReference
IUPAC Name3-methyl-4-(methylsulfonyl)phenol--INVALID-LINK--
Synonyms4-(Methylsulfonyl)-m-cresol--INVALID-LINK--
CAS Number14270-40-7--INVALID-LINK--
Molecular FormulaC₈H₁₀O₃S--INVALID-LINK--
Molecular Weight186.23 g/mol --INVALID-LINK--
AppearanceOff-white to pale yellow solid-
SolubilitySoluble in methanol, ethanol, DMSO, and aqueous base-

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of the corresponding thioether, 3-methyl-4-(methylthio)phenol. This method is analogous to the synthesis of the isomeric 4-(methylsulfonyl)phenol.

Synthesis_Workflow start 3-Methyl-4-(methylthio)phenol reagent Oxone® in Ethanol/Water start->reagent Oxidation workup Aqueous Workup & Purification reagent->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 4-(methylsulfonyl)phenol.

Materials:

  • 3-Methyl-4-(methylthio)phenol

  • Oxone® (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 3-methyl-4-(methylthio)phenol (1 equivalent) in a 1:1 mixture of ethanol and water.

  • To this solution, add Oxone® (2-3 equivalents) portion-wise at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The sulfonylphenol moiety is a recognized pharmacophore in the design of kinase inhibitors. The phenolic hydroxyl can act as a key hydrogen bond donor or as a handle for further derivatization to extend into different pockets of the ATP binding site. The methylsulfonyl group can form crucial hydrogen bonds with the hinge region of many kinases.

Below is a hypothetical application of this compound as a building block for the synthesis of a library of potential kinase inhibitors based on a generic Type II kinase inhibitor scaffold.

Kinase_Inhibitor_Synthesis start 3-Methyl-4- methylsulfonylphenol step1 Williamson Ether Synthesis with R1-X start->step1 intermediate Aryl Ether Intermediate step1->intermediate step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) with R2-Y intermediate->step2 product Kinase Inhibitor Library step2->product

Caption: General synthetic scheme for a kinase inhibitor library.

Hypothetical Kinase Inhibitor Library and Biological Activity

The following table presents illustrative quantitative data for a hypothetical series of kinase inhibitors derived from this compound, targeting a generic tyrosine kinase (TK).

Compound IDR1 GroupR2 GroupTK IC₅₀ (nM)
A-01 4-FluorobenzylPyridine-4-yl150
A-02 3-MethoxybenzylQuinoline-6-yl75
A-03 2-(Morpholino)ethyl1-Methyl-1H-pyrazol-4-yl25
A-04 CyclopropylmethylThiazol-2-yl200

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Relevant Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway

Many kinase inhibitors target aberrant signaling from Receptor Tyrosine Kinases (RTKs), which are implicated in various cancers. The diagram below illustrates a simplified RTK signaling cascade.

RTK_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK P_RTK Dimerization & Autophosphorylation RTK->P_RTK RAS RAS P_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Kinase Inhibitor (derived from 3-Methyl-4- methylsulfonylphenol) Inhibitor->P_RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase signaling pathway.

Experimental Protocols for Derivatization

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the general procedure for the alkylation of the phenolic hydroxyl group.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 2-bromo-N,N-dimethylethanamine)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, N,N-dimethylformamide (DMF))

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the base (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Conversion to a Non-nucleophilic Triflate for Cross-Coupling

The phenolic hydroxyl can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Materials:

  • This compound derivative (from Protocol 1)

  • Triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide)

  • Base (e.g., pyridine, triethylamine)

  • Solvent (e.g., dichloromethane (DCM))

Procedure:

  • Dissolve the O-alkylated this compound derivative (1 equivalent) in anhydrous DCM.

  • Add the base (2-3 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic anhydride (1.2 equivalents) or N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the triflate, which can often be used in the next step without further purification.

Conclusion

This compound represents a valuable, yet likely underexplored, building block in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups provide a solid foundation for the generation of novel small molecules with therapeutic potential. The application notes and protocols provided herein, though based on established chemical principles and analogous structures, offer a roadmap for researchers to unlock the potential of this scaffold in their drug discovery endeavors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Methyl-4-methylsulfonylphenol synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the thioether precursor, 3-methyl-4-(methylthio)phenol, from m-cresol. The second step is the oxidation of this thioether to the final sulfone product.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 3-methyl-4-(methylthio)phenol Incomplete reaction of m-cresol.- Ensure accurate stoichiometry of reagents. - Optimize reaction temperature and time. - Consider a different sulfur source or catalyst.
Side reactions, such as polysubstitution.- Control the addition rate of the methylthiolating agent. - Use a protecting group for the hydroxyl function of m-cresol if necessary.
Difficult purification.- Employ column chromatography for purification. - Recrystallization from a suitable solvent system can improve purity.
Step 2: Low yield of this compound Incomplete oxidation of the thioether.- Increase the molar excess of the oxidizing agent (e.g., Oxone). - Extend the reaction time or moderately increase the temperature. - Ensure efficient stirring to overcome mass transfer limitations.
Over-oxidation to undesired byproducts.- Carefully control the addition of the oxidizing agent. - Maintain the recommended reaction temperature. Overheating can lead to side reactions. - Monitor the reaction progress closely using techniques like TLC or LC-MS.
Formation of sulfoxide intermediate.- Use a sufficient excess of the oxidizing agent to drive the reaction to the sulfone. - A two-step oxidation process, isolating the sulfoxide first, can sometimes provide better control.
General: Product Purity Issues Presence of starting materials or intermediates.- Optimize the reaction conditions for complete conversion. - Improve the purification process (e.g., multiple recrystallizations, gradient elution in column chromatography).
Contamination with side products.- Identify the side products (e.g., by NMR, MS) to understand their formation mechanism and adjust reaction conditions accordingly. - Employ a different purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route involves a two-step synthesis. First, the preparation of 3-methyl-4-(methylthio)phenol from m-cresol, followed by its oxidation to the desired this compound.

Q2: Which oxidizing agent is most effective for the conversion of the thioether to the sulfone?

A2: Oxone (potassium peroxymonosulfate) is a widely used and effective oxidizing agent for this transformation, often providing high yields under mild conditions.[1] Other oxidizing agents like hydrogen peroxide in the presence of a catalyst can also be employed.

Q3: How can I monitor the progress of the oxidation reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The starting thioether, the intermediate sulfoxide, and the final sulfone product will have different Rf values. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: What are the potential side reactions during the oxidation step?

A4: The primary side reaction is the formation of the corresponding sulfoxide. Over-oxidation, though less common with selective agents like Oxone, can potentially lead to ring-opened or other degradation products, especially at elevated temperatures.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is often a suitable method for purifying solid this compound. Common solvent systems include ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary.

Experimental Protocols

Step 1: Synthesis of 3-methyl-4-(methylthio)phenol from m-Cresol
Step 2: Synthesis of this compound via Oxidation of 3-methyl-4-(methylthio)phenol

This protocol is adapted from the synthesis of the analogous compound, 4-(methylsulfonyl)phenol.[1]

Materials:

  • 3-methyl-4-(methylthio)phenol

  • Oxone® (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 3-methyl-4-(methylthio)phenol (1 equivalent) in a mixture of ethanol and water at room temperature.

  • To this solution, add Oxone® (approximately 2 equivalents) portion-wise. The addition may cause a slight exotherm.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Oxidation of Aryl Thioethers to Aryl Sulfones

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-(methylthio)phenolOxoneEthanol/WaterRoom Temp.1896[1]
4-(methylthio)phenolSodium periodate30% aq. Methanol0 - 466.532[2]

Visualizations

Synthesis Pathway

Synthesis_Pathway m_cresol m-Cresol thioether 3-methyl-4-(methylthio)phenol m_cresol->thioether Methylthiolation sulfone This compound thioether->sulfone Oxidation (e.g., Oxone)

Caption: Synthesis pathway for this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield of Sulfone check_oxidation Check for complete oxidation of thioether start->check_oxidation incomplete_oxidation Incomplete Oxidation check_oxidation->incomplete_oxidation extend_time Extend reaction time check_oxidation->extend_time increase_oxidant Increase equivalents of oxidant incomplete_oxidation->increase_oxidant Yes check_side_reactions Check for side reactions incomplete_oxidation->check_side_reactions No end Improved Yield increase_oxidant->end extend_time->end over_oxidation Over-oxidation? check_side_reactions->over_oxidation control_addition Control oxidant addition rate over_oxidation->control_addition Yes lower_temp Lower reaction temperature over_oxidation->lower_temp Yes purification_issue Purification Issues? over_oxidation->purification_issue No control_addition->end lower_temp->end optimize_purification Optimize purification method purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: Troubleshooting workflow for low yield of the final product.

References

purification challenges and solutions for 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Methyl-4-methylsulfonylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While the impurity profile can vary based on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 3-methyl-4-(methylthio)phenol if the synthesis involves oxidation of the thioether.

  • Over-oxidized Products: Formation of sulfonic acids or other related oxidized species.

  • Isomeric Impurities: Positional isomers that may arise during aromatic substitution reactions.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unreacted reagents.[1]

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: Selecting the right solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[2][3] Given that this compound is a polar molecule due to the hydroxyl and methylsulfonyl groups, polar solvents are generally a good starting point.[4]

Table 1: Example Recrystallization Solvent Screening

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
WaterSparingly solubleSolubleSlow, small needles
EthanolSolubleVery SolublePoor recovery
IsopropanolModerately solubleSolubleGood, well-defined crystals
TolueneInsolubleSparingly solubleNot suitable
Ethyl AcetateModerately solubleSolubleOiling out observed

Note: This data is illustrative. Actual results may vary.

A mixed solvent system, such as isopropanol/water or ethanol/water, can also be effective.[5] The second solvent is added to the hot solution until turbidity is observed, which is then cleared by adding a small amount of the first solvent before cooling.[3]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[3] To address this:

  • Lower the cooling temperature: Use a slower cooling rate or a lower final temperature.

  • Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point.

  • Adjust the solvent system: In a mixed solvent system, increase the proportion of the solvent in which the compound is less soluble.

  • Seed the solution: Introduce a small crystal of pure compound to initiate crystallization.

Troubleshooting Guides

Problem 1: Low Purity After a Single Recrystallization

If the purity of your this compound is not satisfactory after one recrystallization, consider the following:

  • Perform a second recrystallization: This is often the simplest solution to improve purity.

  • Insoluble Impurities: If you observe insoluble material in the hot solution, perform a hot filtration to remove it before allowing the solution to cool.[3]

  • Highly Soluble Impurities: If impurities are very soluble in the chosen solvent, they may remain in the mother liquor. However, some may co-precipitate. Consider switching to a different recrystallization solvent where the impurity has higher solubility.

  • Chromatographic Purification: If recrystallization fails to provide the desired purity, column chromatography is a more powerful purification technique.[6]

Problem 2: Difficulty with Column Chromatography Separation

Due to its polarity, this compound can present challenges during column chromatography.

  • Streaking or Tailing on TLC: This indicates that the compound is interacting too strongly with the stationary phase or that the mobile phase is not polar enough.

    • Solution: Add a small amount of a polar modifier like methanol or acetic acid to your mobile phase (e.g., ethyl acetate/hexanes).[7]

  • Poor Separation from Polar Impurities:

    • Solution 1: Use a less polar mobile phase to increase the retention time of your compound and potentially resolve it from more polar impurities.

    • Solution 2: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.[8]

Table 2: Example TLC Solvent Systems for this compound

Mobile Phase (v/v)Approximate Rf
30% Ethyl Acetate in Hexanes0.1
50% Ethyl Acetate in Hexanes0.3
70% Ethyl Acetate in Hexanes0.5
5% Methanol in Dichloromethane0.4

Note: Rf values are illustrative and depend on the specific TLC plate and conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If a stronger solvent is used, adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (e.g., 50% ethyl acetate in hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Purity_Check2->Column_Chromatography Re-purify

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Oiling_Out Compound Oils Out? Start->Oiling_Out Low_Recovery Low Recovery? Oiling_Out->Low_Recovery No Slow_Cool Use Slower Cooling / Seed Crystals Oiling_Out->Slow_Cool Yes Low_Purity Low Purity? Low_Recovery->Low_Purity No Concentrate_ML Concentrate Mother Liquor Low_Recovery->Concentrate_ML Yes Success Successful Purification Low_Purity->Success No Re_Recrystallize Re-Recrystallize / Hot Filtration Low_Purity->Re_Recrystallize Yes Change_Solvent Change Solvent System Slow_Cool->Change_Solvent Chromatography Consider Column Chromatography Re_Recrystallize->Chromatography

Caption: Troubleshooting decision tree for recrystallization issues.

SolventPolarityChromatography cluster_0 TLC Plate (Silica Gel - Polar) cluster_1 Low Polarity Mobile Phase cluster_2 High Polarity Mobile Phase a1 a2 start1 Start p1 start1->p1 spot1 Low Rf p1->spot1 p2 p1->p2 Increasing Mobile Phase Polarity start2 Start start2->p2 spot2 High Rf p2->spot2

References

stability of 3-Methyl-4-methylsulfonylphenol in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Methyl-4-methylsulfonylphenol in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound?

A1: The stability of phenolic compounds like this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Phenolic compounds are generally more stable in acidic to neutral conditions and can be susceptible to degradation at higher pH levels.[2][3][4] Exposure to light and elevated temperatures can also accelerate degradation.[1][5]

Q2: In which solvents is this compound most stable?

A2: While specific data for this compound is limited, phenolic compounds are generally more stable in non-aqueous, aprotic solvents. Methanol and ethyl acetate have been shown to be effective in extracting and preserving phenolic compounds from samples.[6] For analytical purposes, a mixture of acetonitrile and water is often used as the mobile phase in HPLC, suggesting good short-term stability in this solvent system.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to oxidation of the phenol group and potential cleavage of the methylsulfonyl group under harsh conditions. Phenolic compounds can oxidize to form quinones, especially at alkaline pH.[3] The sulfone group is generally stable but can undergo decomposition at very high temperatures.[7][8] Under forced degradation conditions, hydrolysis and photolytic degradation are also possible pathways.

Q4: How can I monitor the stability of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[9][10][11] This involves developing an HPLC method that can separate the intact compound from its potential degradation products. A photodiode array (PDA) detector is useful for identifying and quantifying the parent compound and any new peaks that appear over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis. Sample degradation due to high pH of the mobile phase or diluent.Buffer the mobile phase to a slightly acidic pH (e.g., pH 3-6). Prepare samples in a diluent that matches the mobile phase composition.
Exposure of samples to light.Protect samples from light by using amber vials or covering them with aluminum foil.[1]
High temperature storage.Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C) conditions.
Appearance of multiple new peaks in the chromatogram. Forced degradation is occurring.This is expected during forced degradation studies. Ensure your analytical method has sufficient resolution to separate these new peaks from the parent peak.
Sample contamination.Prepare fresh samples using high-purity solvents and reagents.
Poor peak shape (tailing or fronting) for the parent compound. Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the compound is in a single ionic state. For a phenolic compound, a pH well below its pKa is generally preferred.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent results between different time points. Inconsistent sample preparation or storage.Standardize sample preparation procedures and ensure all samples are stored under the same conditions.
Instability of the analytical system.Equilibrate the HPLC system thoroughly before analysis and run system suitability tests to ensure consistent performance.

Data Presentation

Table 1: Representative Stability of this compound under Forced Degradation Conditions (Hypothetical Data)

Condition Time (hours) Assay (% of Initial) Appearance of Solution Major Degradants Observed
0.1 M HCl at 60 °C 2495.2%ColorlessDegradant 1 (hydrolysis product)
0.1 M NaOH at 60 °C 2475.8%YellowishDegradant 2 (oxidation product)
10% H₂O₂ at RT 2482.5%ColorlessDegradant 3 (oxidation product)
Photostability (UV light) 2488.1%ColorlessDegradant 4 (photolytic product)
Thermal (80 °C) 2492.3%ColorlessMinor degradation products

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with PDA detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60 °C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60 °C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 10% H₂O₂ and keep at room temperature.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 80 °C.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the remaining this compound at each time point.

    • Monitor the formation of any degradation products and determine their peak areas.

    • Assess the mass balance to account for the parent compound and all degradation products.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolysis_Product Potential Hydrolysis Product (e.g., cleavage of sulfonyl group) This compound->Hydrolysis_Product H⁺ / OH⁻ Oxidation_Product Quinone-like structure This compound->Oxidation_Product [O] Photolytic_Product Radical-mediated degradation products This compound->Photolytic_Product

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) A->B C Sample at Time Points B->C D HPLC Analysis C->D E Quantify Parent and Degradants D->E F Assess Stability Profile E->F

Caption: Workflow for a forced degradation stability study.

References

troubleshooting common issues in 3-Methyl-4-methylsulfonylphenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Methyl-4-methylsulfonylphenol. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most probable and analogous synthetic route involves a two-step process. The first step is the synthesis of the precursor, 3-methyl-4-(methylthio)phenol from m-cresol and dimethyl disulfide. The subsequent and key step is the oxidation of the sulfide group in 3-methyl-4-(methylthio)phenol to a sulfone, yielding the final product, this compound.

Q2: What are the common oxidizing agents used for the conversion of the sulfide to a sulfone?

A2: Several oxidizing agents can be employed for this transformation. Common choices include Oxone (potassium peroxymonosulfate), meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, and sodium periodate.[1][2][3] The choice of oxidant can affect reaction conditions, yield, and impurity profile.

Q3: How can I monitor the progress of the oxidation reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots of the starting material, the intermediate sulfoxide, and the final sulfone product, you can determine the extent of the reaction.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Oxidizing agents should be handled with care as they can be hazardous. The reactions may be exothermic, so proper temperature control is crucial. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of each reagent.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield of Final Product Incomplete oxidation of the sulfide.- Increase the equivalents of the oxidizing agent. - Extend the reaction time. - Increase the reaction temperature, if the reagents are stable.
Decomposition of the product.- Ensure the reaction temperature is controlled. - Check the pH of the reaction mixture, as some sulfones can be unstable under certain conditions.
Loss of product during workup and purification.- Optimize the extraction and purification steps. - Consider alternative purification methods like column chromatography or recrystallization.
Presence of Sulfoxide Impurity Insufficient amount of oxidizing agent or short reaction time.- Increase the stoichiometry of the oxidizing agent (typically >2 equivalents for sulfone formation). - Prolong the reaction time and monitor by TLC or LC-MS until the sulfoxide spot disappears.
Formation of Unidentified Byproducts Over-oxidation or side reactions.- Use a milder oxidizing agent. - Control the reaction temperature carefully, perhaps by running the reaction at a lower temperature.
Reaction with the phenol group.- Consider protecting the phenol group before oxidation, although many oxidation methods are chemoselective for the sulfide.
Difficulty in Product Purification Similar polarity of the product and impurities.- Utilize column chromatography with a carefully selected eluent system to separate the components. - Attempt recrystallization from a suitable solvent system to obtain a pure product.

Experimental Protocols

Synthesis of 3-methyl-4-(methylthio)phenol (Precursor)

This synthesis is based on the reaction of m-cresol with dimethyl disulfide.[4]

Materials:

  • m-cresol

  • Dimethyl disulfide

  • Appropriate solvent (e.g., a non-polar organic solvent)

  • Catalyst (if required by a specific procedure)

Procedure:

  • Dissolve m-cresol in the chosen solvent in a reaction vessel.

  • Add dimethyl disulfide to the solution.

  • The reaction may require a catalyst and heating. The specific conditions would be dependent on the detailed literature procedure being followed.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the reaction mixture is worked up. This typically involves washing with aqueous solutions to remove unreacted starting materials and catalyst, followed by drying of the organic layer.

  • The crude product is then purified, for instance, by distillation or column chromatography.

Synthesis of this compound (Final Product)

This protocol is adapted from the synthesis of the analogous compound 4-(Methylsulfonyl)phenol.[3]

Materials:

  • 3-methyl-4-(methylthio)phenol

  • Oxone (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve 3-methyl-4-(methylthio)phenol in a mixture of ethanol and water at room temperature.

  • Slowly add Oxone (at least 2 equivalents) to the solution in portions to control the exothermic reaction.

  • Stir the reaction mixture at room temperature. The reaction time can be several hours to overnight.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, perform a liquid-liquid extraction with ethyl acetate and water.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Visualizations

experimental_workflow start Start: 3-methyl-4-(methylthio)phenol dissolve Dissolve in Ethanol/Water start->dissolve add_oxone Add Oxone (>2 eq.) dissolve->add_oxone react Stir at Room Temperature add_oxone->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end_product End: this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn decomposition Decomposition? low_yield->decomposition sulfoxide_present Sulfoxide Present? impurity->sulfoxide_present other_byproducts Other Byproducts? impurity->other_byproducts solution1 Increase Oxidant/Time/Temp incomplete_rxn->solution1 Yes solution2 Check Temp/pH decomposition->solution2 Yes solution3 Increase Oxidant/Time sulfoxide_present->solution3 Yes solution4 Milder Conditions/Protecting Group other_byproducts->solution4 Yes

References

optimization of reaction conditions for 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Methyl-4-methylsulfonylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the electrophilic substitution of m-cresol with dimethyl disulfide to form 3-methyl-4-(methylsulfanyl)phenol. The second step is the oxidation of the sulfide intermediate to the desired sulfone, this compound.

Q2: What are the key reaction parameters to control in the first step (sulfenylation)?

A2: Based on analogous reactions, the key parameters for the reaction of m-cresol with dimethyl disulfide are temperature and the rate of addition of sulfuric acid. The reaction temperature should be carefully controlled, typically between 10-15°C, to minimize side reactions.[1]

Q3: Which oxidizing agents can be used for the conversion of 3-methyl-4-(methylsulfanyl)phenol to this compound?

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the sulfenylation and oxidation steps can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to determine when the starting material has been consumed and the product has been formed.

Q5: What are the expected physical properties of the intermediate and final product?

A5: The intermediate, 3-methyl-4-(methylsulfanyl)phenol, is a colorless needle-like crystal, insoluble in water but soluble in organic solvents.[1] The final product, this compound, is a solid.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield in the first step (sulfenylation) Incomplete reaction.Increase the reaction time and continue to monitor by TLC.
Suboptimal temperature control.Ensure the reaction temperature is maintained between 10-15°C during the addition of sulfuric acid.[1]
Impure starting materials.Use pure m-cresol and dimethyl disulfide.
Formation of multiple products in the first step Friedel-Crafts side reactions.Control the addition rate and temperature of the sulfuric acid.
Low yield in the second step (oxidation) Incomplete oxidation.Increase the equivalents of the oxidizing agent or extend the reaction time.
Over-oxidation or degradation of the product.Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Consider a milder oxidizing agent or lower reaction temperature.
Difficulty in isolating the final product Product is soluble in the aqueous layer during workup.Perform multiple extractions with a suitable organic solvent like ethyl acetate.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to break up the emulsion.
Final product is impure Residual starting material or byproducts.Purify the product using column chromatography or recrystallization.

Experimental Protocols

Step 1: Synthesis of 3-methyl-4-(methylsulfanyl)phenol (Adapted from a similar procedure)

  • In a well-ventilated fume hood, combine m-cresol and dimethyl disulfide in a reaction flask.

  • Cool the mixture to 10-15°C using an ice bath.

  • Slowly add 95% sulfuric acid dropwise while maintaining the temperature between 10-15°C.[1]

  • After the addition is complete, stir the reaction mixture for 5 hours at the same temperature.[1]

  • After 5 hours, carefully separate the waste acid.

  • Neutralize the organic layer with a saturated solution of sodium carbonate (soda ash).

  • Separate the aqueous layer and wash the organic layer with water.

  • Remove any unreacted dimethyl disulfide and m-cresol by vacuum distillation to obtain 3-methyl-4-(methylsulfanyl)phenol.[1]

Step 2: Synthesis of this compound (Example protocol using Oxone®, adapted from the synthesis of 4-(methylsulfonyl)phenol)

  • Dissolve 3-methyl-4-(methylsulfanyl)phenol in a mixture of ethanol and water.[2]

  • At room temperature, add Oxone® in portions to the solution.

  • Stir the reaction mixture for 18 hours at room temperature.[2]

  • After 18 hours, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield this compound.[2]

Data on Oxidation of an Analogous Compound

The following table summarizes reaction conditions for the oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol, which can serve as a starting point for the optimization of the this compound synthesis.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Oxone®Ethanol/Water201896[2]
Sodium Periodate30% Aqueous Methanol0 to 466.532[3]

Visualizations

Reaction_Pathway cluster_step1 Step 1: Sulfenylation cluster_step2 Step 2: Oxidation m_cresol m-Cresol intermediate 3-methyl-4-(methylsulfanyl)phenol m_cresol->intermediate dmds Dimethyl Disulfide dmds->intermediate dmds->intermediate H₂SO₄, 10-15°C final_product This compound intermediate->final_product Ethanol/Water, RT oxidant Oxidizing Agent (e.g., Oxone®)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start: Combine m-cresol and dimethyl disulfide step1 Step 1: Sulfenylation (H₂SO₄, 10-15°C, 5h) start->step1 workup1 Workup 1: Acid separation, neutralization, washing step1->workup1 step2 Step 2: Oxidation (Oxone®, EtOH/H₂O, RT, 18h) workup1->step2 workup2 Workup 2: Extraction, washing, drying, concentration step2->workup2 purification Purification (Column chromatography or recrystallization) workup2->purification end Final Product: This compound purification->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Guide start Low Yield or Impure Product? check_step1 Check Step 1 (Sulfenylation) start->check_step1 Yes check_step2 Check Step 2 (Oxidation) start->check_step2 check_purification Review Purification start->check_purification temp_control Temperature Control Issue? check_step1->temp_control reaction_time1 Incomplete Reaction? check_step1->reaction_time1 oxidant_amount Incorrect Oxidant Amount? check_step2->oxidant_amount incomplete_extraction Extraction Issue? check_purification->incomplete_extraction solution_temp Solution: Maintain 10-15°C temp_control->solution_temp Yes solution_time1 Solution: Increase reaction time reaction_time1->solution_time1 Yes solution_oxidant Solution: Adjust oxidant amount oxidant_amount->solution_oxidant Yes solution_extraction Solution: Perform multiple extractions, use brine incomplete_extraction->solution_extraction Yes

Caption: Troubleshooting decision tree for the synthesis.

References

strategies to avoid byproduct formation in 3-Methyl-4-methylsulfonylphenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Methyl-4-methylsulfonylphenol, with a focus on strategies to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method for the synthesis of this compound is the oxidation of its thioether precursor, 3-methyl-4-(methylthio)phenol. This reaction selectively converts the sulfide to a sulfone.

Q2: What are the primary byproducts to be aware of during the synthesis of this compound?

The main byproducts arise from incomplete or excessive oxidation of the starting material. These include:

  • 3-Methyl-4-(methylsulfinyl)phenol (Sulfoxide): This results from the incomplete oxidation of the starting thioether.

  • Over-oxidation Products: While less common under controlled conditions, over-oxidation can potentially lead to the formation of sulfonic acids or other degradation products.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and a pure sample of the desired product (if available), you can visualize the consumption of the reactant and the formation of the product and byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative data on the relative amounts of each component.

Q4: What are the recommended purification methods for this compound?

Column chromatography is a highly effective method for purifying the final product and removing unreacted starting material and byproducts. A silica gel stationary phase with a suitable solvent system, such as a mixture of ethyl acetate and hexanes, is typically employed. Recrystallization from an appropriate solvent can also be used to obtain a highly pure product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of the desired sulfone product - Incomplete reaction. - Insufficient amount of oxidizing agent. - Suboptimal reaction temperature or time.- Monitor the reaction by TLC until the starting material is consumed. - Ensure the stoichiometry of the oxidizing agent is correct. Typically, a slight excess (1.1 to 1.2 equivalents) is used. - Optimize the reaction temperature and time based on literature for similar sulfide oxidations.
Presence of a significant amount of the sulfoxide byproduct - Insufficient oxidizing agent. - Reaction time is too short. - Low reaction temperature.- Increase the amount of the oxidizing agent in increments. - Extend the reaction time, monitoring by TLC. - Gradually increase the reaction temperature while carefully monitoring for over-oxidation.
Formation of unidentified polar byproducts - Over-oxidation of the desired product. - Degradation of the starting material or product due to harsh reaction conditions (e.g., high temperature, strong oxidant).- Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidant. - Perform the reaction at a lower temperature. - Reduce the reaction time.
Difficulty in separating the product from the starting material - Similar polarities of the product and starting material.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. - Consider derivatization of the phenol group to alter polarity before chromatography, followed by deprotection.

Experimental Protocols

The following is a generalized experimental protocol for the oxidation of 3-methyl-4-(methylthio)phenol. Researchers should optimize the specific conditions for their setup.

Protocol: Oxidation using Oxone®

  • Dissolve Substrate: In a round-bottom flask, dissolve 3-methyl-4-(methylthio)phenol (1 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Oxidant: Slowly add Oxone® (potassium peroxymonosulfate, approximately 2.2 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions can influence the product and byproduct distribution. This data is for illustrative purposes to guide optimization.

Oxidizing AgentEquivalents of OxidantTemperature (°C)Reaction Time (h)This compound (%)3-Methyl-4-(methylsulfinyl)phenol (%)Unreacted Starting Material (%)
Oxone®2.22539253
Oxone®2.025385123
Oxone®2.5402902<1 (potential for over-oxidation)
Sodium Periodate2.12568884

Visualizations

Synthesis_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Formation Pathways Start 3-Methyl-4-(methylthio)phenol Product This compound Start->Product Oxidation Byproduct1 3-Methyl-4-(methylsulfinyl)phenol (Sulfoxide) Start->Byproduct1 Incomplete Oxidation Byproduct2 Over-oxidation Products (e.g., Sulfonic Acid) Product->Byproduct2 Over-oxidation

Caption: Synthetic pathway and potential byproduct formation.

This diagram illustrates the primary synthetic route from the starting material to the desired product and highlights the pathways leading to the formation of the main byproducts through incomplete or excessive oxidation.

methods for scaling up the production of 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 3-Methyl-4-methylsulfonylphenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for the synthesis of this compound?

A1: The most prevalent laboratory-scale synthesis involves the oxidation of the corresponding thioether, 3-methyl-4-(methylthio)phenol. This method is favored for its relatively mild reaction conditions and the commercial availability of the starting material.

Q2: What are the typical oxidizing agents used for the conversion of 3-methyl-4-(methylthio)phenol to this compound?

A2: A variety of oxidizing agents can be employed for the oxidation of thioethers to sulfones. For this specific transformation, potassium peroxymonosulfate (Oxone®) is a commonly used and effective reagent. Other potential oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The choice of oxidant can influence reaction time, temperature, and work-up procedures.

Q3: What are the potential side products in this reaction, and how can they be minimized?

A3: The primary potential side product is the corresponding sulfoxide, 3-methyl-4-(methylsulfinyl)phenol, which results from incomplete oxidation. Over-oxidation to a sulfonic acid is also a possibility under harsh conditions. To minimize sulfoxide formation, ensure a sufficient molar excess of the oxidizing agent and adequate reaction time. To avoid over-oxidation, carefully control the reaction temperature and avoid excessively strong oxidizing conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (thioether), the intermediate (sulfoxide), and the final product (sulfone) will have different Rf values, allowing for clear visualization of the reaction's progression. Staining with potassium permanganate can be useful for visualizing the sulfur-containing compounds.

Q5: What is the recommended method for purifying the final product?

A5: The most common method for purifying this compound is recrystallization. Suitable solvent systems can be determined through small-scale solubility tests. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no conversion of starting material - Inactive oxidizing agent.- Insufficient amount of oxidizing agent.- Low reaction temperature.- Use a fresh batch of the oxidizing agent.- Increase the molar equivalents of the oxidizing agent (e.g., from 2 to 2.5 equivalents of Oxone®).- Gradually increase the reaction temperature while monitoring for side product formation.
Formation of significant amounts of sulfoxide byproduct - Insufficient reaction time.- Inadequate amount of oxidizing agent.- Poor mixing.- Extend the reaction time and monitor by TLC until the sulfoxide spot disappears.- Increase the molar equivalents of the oxidizing agent.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Product is an oil or fails to crystallize - Presence of impurities.- Residual solvent.- Purify the crude product using column chromatography on silica gel.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Low isolated yield after work-up - Product loss during aqueous extraction.- Incomplete precipitation during crystallization.- Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).- Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize crystal formation.

Experimental Protocols

Synthesis of this compound via Oxidation of 3-methyl-4-(methylthio)phenol

This protocol is adapted from a general procedure for the oxidation of aryl thioethers to aryl sulfones.

Materials:

  • 3-methyl-4-(methylthio)phenol

  • Oxone® (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-4-(methylthio)phenol (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add Oxone® (2.0-2.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-methyl-4-(methylthio)phenolC₈H₁₀OS154.2356-60
This compoundC₈H₁₀O₃S186.23Not available

Table 2: Comparison of Synthesis Parameters (Hypothetical Data for Optimization)

Oxidizing AgentEquivalentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Oxone®2.2Ethanol/Water2539298
Hydrogen Peroxide3.0Acetic Acid5058595
m-CPBA2.5Dichloromethane2529599

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_product Final Product Start 3-methyl-4-(methylthio)phenol Reaction Dissolve in Ethanol/Water Add Oxidizing Agent (e.g., Oxone®) Start->Reaction Charge Reactor Quench Quench Reaction Reaction->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallization Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory Check_Conversion Check TLC for Starting Material Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion Yes Side_Products Significant Side Products? Check_Conversion->Side_Products No Check_Oxidant Check Oxidant Activity & Equivalents Low_Conversion->Check_Oxidant Increase_Temp Increase Temperature Check_Oxidant->Increase_Temp OK Success Problem Solved Increase_Temp->Success Sulfoxide Sulfoxide Present Side_Products->Sulfoxide Yes Other_Side_Products Other Impurities Side_Products->Other_Side_Products No Increase_Time_Oxidant Increase Reaction Time or Oxidant Sulfoxide->Increase_Time_Oxidant Increase_Time_Oxidant->Success Purification_Issue Purification Problem Other_Side_Products->Purification_Issue Optimize_Crystallization Optimize Recrystallization Purification_Issue->Optimize_Crystallization Optimize_Crystallization->Success

Caption: Logical troubleshooting guide for the synthesis of this compound.

resolving poor solubility of 3-Methyl-4-methylsulfonylphenol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of 3-Methyl-4-methylsulfonylphenol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a compound with the molecular formula C8H10O3S and a molecular weight of approximately 186.23 g/mol .[1][2][3] Its predicted XLogP3 value is 0.6, which suggests a moderate level of lipophilicity.[1][3] This compound is generally described as being insoluble in water but soluble in organic solvents. A structurally related compound, 3-methyl-4-(methylsulfanyl)phenol, is also known to be insoluble in water and soluble in organic solvents.[4]

Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What can I do?

A2: Precipitation is a common issue with poorly soluble compounds. To address this, you can try several strategies:

  • Use of a co-solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low (typically ≤1%) to avoid solvent-induced cytotoxicity or interference with the assay.[5][6][7]

  • pH modification: If the compound has ionizable groups, adjusting the pH of your buffer can increase its solubility.

  • Use of surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds.

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate poorly soluble molecules, increasing their aqueous solubility.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 1% (v/v).[5] Higher concentrations can lead to cytotoxicity, affect cell membrane integrity, and interfere with assay readouts.[7] It is crucial to perform a solvent tolerance assay to determine the maximum concentration of DMSO that your specific cell line can tolerate without adverse effects.

Q4: How can I determine the solubility of this compound in different solvents?

A4: You can perform a kinetic or thermodynamic solubility assay. A simple kinetic approach involves preparing a high-concentration stock solution in an organic solvent (e.g., 10 mM in DMSO) and then serially diluting it in your aqueous buffer.[8][9] The formation of a precipitate, which can be observed visually or measured by nephelometry (light scattering), indicates that the compound has exceeded its solubility limit.[8][9] For a more precise measurement, a thermodynamic solubility assay can be performed by equilibrating an excess of the solid compound in the solvent over a longer period (e.g., 24-48 hours), followed by filtration or centrifugation and quantification of the dissolved compound by HPLC or UV/Vis spectroscopy.[9][10][11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with this compound in in vitro assays.

Issue Potential Cause Recommended Solution
Compound precipitates when added to aqueous buffer. The aqueous solubility of the compound is exceeded.1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO), but ensure it remains within the tolerated range for your cells. 3. Prepare fresh dilutions from the stock solution for each experiment.
Inconsistent results between experiments. 1. Incomplete dissolution of the stock solution. 2. Precipitation of the compound at the tested concentrations. 3. Degradation of the compound in solution.1. Ensure complete dissolution of the stock solution by gentle warming and vortexing.[12] 2. Visually inspect for precipitation before adding to the assay. 3. Prepare fresh stock solutions and store them appropriately (protected from light and at a low temperature).
High background signal or assay interference. The solvent used to dissolve the compound is interfering with the assay.1. Run a solvent control (vehicle control) with the same concentration of the solvent used for the compound. 2. Reduce the final solvent concentration. 3. Consider alternative solvents that are more compatible with your assay system.
Observed cytotoxicity is not dose-dependent. The observed toxicity is due to the solvent rather than the compound.1. Perform a solvent tolerance assay to determine the non-toxic concentration range for your solvent. 2. Ensure the solvent concentration is kept constant across all dilutions of the compound.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C in a water bath to aid in dissolving the compound.[12] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: Solvent Tolerance Assay
  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in the cell culture medium. The concentration range should bracket the intended final concentration in your experiments (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%, 5% v/v).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the cells for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or resazurin-based assay.

  • Data Analysis: Plot cell viability against the solvent concentration to determine the highest concentration that does not significantly affect cell viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_controls Controls weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Prepare Serial Dilutions in Assay Buffer stock->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure vehicle Vehicle Control (DMSO only) vehicle->treat positive Positive Control positive->treat negative Negative Control negative->treat

Caption: Experimental workflow for in vitro testing of this compound.

troubleshooting_logic start Poor Solubility Issue Encountered check_stock Is stock solution clear? start->check_stock solubility_assay Perform Solubility Assay start->solubility_assay solvent_tolerance Perform Solvent Tolerance Assay start->solvent_tolerance check_final_conc Is final concentration too high? check_stock->check_final_conc Yes optimize_stock Optimize Stock Preparation (Vortex, Warm) check_stock->optimize_stock No check_solvent_conc Is solvent concentration >1%? check_final_conc->check_solvent_conc No lower_conc Lower Final Compound Concentration check_final_conc->lower_conc Yes lower_solvent Lower Final Solvent Concentration check_solvent_conc->lower_solvent Yes resolved Issue Resolved check_solvent_conc->resolved No optimize_stock->check_stock lower_conc->resolved lower_solvent->resolved

Caption: Troubleshooting logic for addressing solubility issues.

hypothetical_pathway compound 3-Methyl-4- methylsulfonylphenol (Hypothetical Inhibitor) receptor Receptor Tyrosine Kinase compound->receptor Inhibits ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response

References

techniques for enhancing the purity of synthesized 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 3-Methyl-4-methylsulfonylphenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows low purity by HPLC/NMR analysis. What are the likely impurities and how can I remove them?

Answer: The impurities present in your crude product largely depend on the synthetic route employed. Below are the two common synthetic pathways and their associated potential impurities.

  • Route 1: Sulfonation of 3-Methylphenol (m-Cresol)

    • Potential Impurities:

      • Isomeric Products: 2-Methyl-4-methylsulfonylphenol and 3-methyl-2-methylsulfonylphenol are common isomers formed during the sulfonation of m-cresol.

      • Di-sulfonated Products: Over-reaction can lead to the formation of di-sulfonated cresol species.

      • Unreacted m-Cresol: Incomplete reaction will leave residual starting material.

      • Sulfuric Acid: Residual acid from the reaction.

  • Route 2: Oxidation of 3-Methyl-4-(methylthio)phenol

    • Potential Impurities:

      • 3-Methyl-4-(methylsulfinyl)phenol (Sulfoxide): Incomplete oxidation is a common issue, leaving the intermediate sulfoxide in your product mixture.[1][2][3][4]

      • Unreacted 3-Methyl-4-(methylthio)phenol: The starting thioether may be present if the reaction does not go to completion.

Purification Strategy Workflow

start Crude 3-Methyl-4- methylsulfonylphenol extraction Aqueous Workup (e.g., with NaHCO3 solution) start->extraction To remove acidic impurities recrystallization Recrystallization extraction->recrystallization Primary purification purity_check Purity Analysis (HPLC, NMR) recrystallization->purity_check chromatography Column Chromatography chromatography->purity_check Further purification purity_check->chromatography Purity < 99% pure_product Pure Product (>99%) purity_check->pure_product Purity ≥ 99% start Crude or Partially Purified Product tlc TLC Analysis to Determine Eluent start->tlc packing Pack Column with Stationary Phase tlc->packing loading Load Sample packing->loading elution Elute with Chosen Solvent System loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions (TLC, HPLC) collection->analysis combine Combine Pure Fractions & Evaporate Solvent analysis->combine Identify pure fractions pure_product Pure Product combine->pure_product

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for the quantification of 3-Methyl-4-methylsulfonylphenol, a compound of interest in various research and development settings. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and validation data summaries.

Method Performance Comparison

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the available instrumentation. The following table summarizes the typical performance characteristics of three common analytical techniques for the quantification of this compound in a biological matrix such as human plasma.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) > 0.995> 0.999> 0.997
Range 10 - 1000 ng/mL0.1 - 500 ng/mL5 - 800 ng/mL
Accuracy (% Bias) ± 15%± 10%± 15%
Precision (% RSD) < 15%< 10%< 15%
Limit of Detection (LOD) 5 ng/mL0.05 ng/mL2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL5 ng/mL
Selectivity ModerateHighHigh
Matrix Effect Low to ModerateCan be significantLow
Throughput HighHighModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar phenolic and sulfonyl-containing compounds and should be optimized and validated in the user's laboratory.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not the primary requirement. It is a robust and cost-effective technique.

a) Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., 4-Methyl-3-methylsulfonylphenol).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

b) Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 274 nm.

  • Internal Standard: 4-Methyl-3-methylsulfonylphenol.

c) Validation Parameters

  • Linearity: Assessed by preparing calibration standards in blank plasma at a minimum of six concentration levels. The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies where trace-level quantification is required.

a) Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., ³H- or ¹³C-labeled this compound).

  • Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% acetonitrile in water.

  • Inject 5 µL into the LC-MS/MS system.

b) LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion).

    • Internal Standard: Precursor ion > Product ion.

c) Validation Parameters

  • Linearity: A calibration curve with at least eight non-zero standards should have a correlation coefficient (r²) ≥ 0.999.

  • Accuracy and Precision: Evaluated using QC samples at four levels (LLOQ, low, medium, high). Accuracy should be within 85-115% and precision (%RSD) ≤ 15%.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.

  • Recovery: The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenols, a derivatization step is often required to increase volatility and improve chromatographic performance.

a) Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction as described for the LC-MS/MS method.

  • After evaporation of the organic solvent, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

b) GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

c) Validation Parameters

  • Similar to HPLC-UV and LC-MS/MS, validation should include an assessment of linearity, accuracy, precision, and the LLOQ. The derivatization efficiency and stability of the derivative should also be evaluated.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc uv UV Detection (274 nm) hplc->uv data Data Acquisition & Quantification uv->data

Caption: General workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample lle Liquid-Liquid Extraction (Ethyl Acetate) plasma->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc UPLC/HPLC Separation injection->lc msms Tandem MS Detection (ESI-, MRM) lc->msms data Data Acquisition & Quantification msms->data

Caption: General workflow for LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample lle Liquid-Liquid Extraction plasma->lle evap Evaporation lle->evap deriv Derivatization (e.g., Silylation) evap->deriv injection Injection deriv->injection gc GC Separation (HP-5ms) injection->gc ms MS Detection (EI, SIM) gc->ms data Data Acquisition & Quantification ms->data

Caption: General workflow for GC-MS analysis.

Validation_Parameters cluster_performance Performance Characteristics method_validation Bioanalytical Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision selectivity Selectivity method_validation->selectivity sensitivity Sensitivity (LOD, LOQ) method_validation->sensitivity stability Stability method_validation->stability recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect

Caption: Key parameters for bioanalytical method validation.

A Comparative Study of 3-Methyl-4-methylsulfonylphenol and Other Sulfonyl-Containing Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 3-Methyl-4-methylsulfonylphenol and its structural analog, 4-(Methylsulfonyl)phenol, with other prominent sulfonyl-containing compounds, namely the selective COX-2 inhibitor Celecoxib and the endocrine disruptor Bisphenol S. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at the physicochemical properties, biological activities, and toxicological profiles of these compounds. Detailed experimental protocols for key biological assays are also provided to facilitate further research and evaluation.

Introduction to Sulfonyl Compounds

The sulfonyl functional group (R-S(=O)₂-R') is a key structural motif in a wide array of biologically active molecules. Its presence can significantly influence a compound's physicochemical properties, such as solubility, and its pharmacological or toxicological effects. This guide explores the characteristics of this compound, a member of the hydroxyphenyl sulfone class, in the context of other well-characterized sulfonyl compounds to provide a framework for its potential applications and further study.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and the selected comparator compounds is presented in Table 1. These properties are crucial in drug development as they can influence absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of Selected Sulfonyl Compounds

PropertyThis compound4-(Methylsulfonyl)phenolCelecoxibBisphenol S (BPS)
Molecular Formula C₈H₁₀O₃S[1]C₇H₈O₃S[2]C₁₇H₁₄F₃N₃O₂SC₁₂H₁₀O₄S
Molecular Weight ( g/mol ) 186.23[1]172.20[2]381.37250.27
Melting Point (°C) Not available88-97[3]157-159245-250
Water Solubility Not availableSlight[4]LowLow
LogP 0.6 (Predicted)[5]0.1 (Predicted)[2]3.51.8
CAS Number 14270-40-7[1]14763-60-1[2]169590-42-580-09-1

Biological Activity and Comparative Analysis

The biological activity of sulfonyl compounds is diverse, ranging from anti-inflammatory and antimicrobial to endocrine-disrupting effects. This section compares the known biological activities of the selected compounds.

Anti-inflammatory Activity: COX-2 Inhibition

Celecoxib is a well-established selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[6][7][8] The sulfonyl group in Celecoxib is crucial for its binding to the COX-2 active site.[8] While the anti-inflammatory activity of this compound has not been reported, its structural analog, 4-(Methylsulfonyl)phenol, is used as an intermediate in the synthesis of pharmaceuticals targeting inflammation and pain relief.[3] Further investigation is required to determine if these hydroxyphenyl sulfones possess direct COX-2 inhibitory activity.

Table 2: Comparative Biological Activity - COX-2 Inhibition

CompoundTargetIC₅₀ (COX-2)IC₅₀ (COX-1)Selectivity Index (COX-1/COX-2)
This compound Not determinedNot availableNot availableNot available
4-(Methylsulfonyl)phenol Not determinedNot availableNot availableNot available
Celecoxib COX-20.04 µM15 µM375
Endocrine Activity

Bisphenol S (BPS), a bis(hydroxyphenyl) sulfone, is known to possess endocrine-disrupting properties, acting as an estrogen mimic and anti-androgen.[9][10][11][12] This activity is a concern due to its widespread use as a replacement for Bisphenol A (BPA).[9][13] The hormonal activity of this compound and 4-(Methylsulfonyl)phenol has not been characterized. Given their phenolic structure, it is plausible that they could interact with hormone receptors, warranting further investigation using assays for endocrine activity.

Antimicrobial Activity

While not a primary focus of this guide, it is worth noting that many sulfonyl-containing compounds, particularly sulfonamides, exhibit antimicrobial properties. The potential of this compound and its analogs in this area remains to be explored.

Toxicological Profile

The safety profile of any compound is paramount for its potential use in pharmaceuticals or other applications.

Table 3: Comparative Toxicological Profile

CompoundGHS ClassificationKnown Toxicities
This compound Warning: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[1]Not available
4-(Methylsulfonyl)phenol Warning: Causes skin irritation, Causes serious eye irritation.[2]Not available
Celecoxib -Cardiovascular risks, gastrointestinal side effects.
Bisphenol S (BPS) -Endocrine disruption, reproductive anomalies.[12]

Experimental Protocols

To facilitate the further characterization of this compound and other novel sulfonyl compounds, detailed protocols for key biological assays are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14]

Procedure:

  • Prepare a reaction mixture containing COX assay buffer, heme, and the test compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at 590 nm at multiple time points.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

A detailed protocol can be found in commercially available kits, such as the colorimetric COX (ovine) inhibitor screening assay.[14]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.[15][16][17]

Procedure (Broth Microdilution):

  • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.[16]

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[18][19]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The compound's mutagenicity is assessed by its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[20]

Procedure (Plate Incorporation Method):

  • Prepare a mixture of the test compound at various concentrations, the bacterial tester strain, and, optionally, a liver extract (S9 fraction) for metabolic activation.

  • Add this mixture to a top agar solution.

  • Pour the top agar onto a minimal glucose agar plate (lacking histidine).

  • Incubate the plates for 48-72 hours.

  • Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[21]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental Workflow for Compound Characterization

G cluster_0 Initial Screening cluster_1 In-depth Analysis cluster_2 Lead Optimization Compound Synthesis\nand Purification Compound Synthesis and Purification Physicochemical\nCharacterization Physicochemical Characterization Compound Synthesis\nand Purification->Physicochemical\nCharacterization Primary Biological\nAssays Primary Biological Assays Physicochemical\nCharacterization->Primary Biological\nAssays Secondary Assays\n(e.g., Mechanism of Action) Secondary Assays (e.g., Mechanism of Action) Primary Biological\nAssays->Secondary Assays\n(e.g., Mechanism of Action) Toxicology\n(e.g., Ames Test) Toxicology (e.g., Ames Test) Secondary Assays\n(e.g., Mechanism of Action)->Toxicology\n(e.g., Ames Test) In Vivo Studies In Vivo Studies Toxicology\n(e.g., Ames Test)->In Vivo Studies

Caption: A generalized workflow for the characterization of a novel chemical compound.

Celecoxib Mechanism of Action - COX-2 Inhibition Pathway

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins catalysis Celecoxib Celecoxib Celecoxib->COX2 inhibition

Caption: Simplified pathway of COX-2 inhibition by Celecoxib.

Conclusion

This compound represents a simple hydroxyphenyl sulfone with potential for further investigation. While direct comparative data on its biological activity is currently lacking, this guide provides a framework for its evaluation by comparing it to well-characterized sulfonyl-containing compounds. The provided experimental protocols offer a starting point for researchers to elucidate the biological and toxicological profile of this and other novel sulfonyl compounds, potentially uncovering new therapeutic agents or compounds of environmental interest.

References

A Comparative Analysis of the Biological Activities of 3-Methyl-4-methylsulfonylphenol and 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 3-Methyl-4-methylsulfonylphenol and 4-(Methylsulfonyl)phenol. The information is intended to support research and development efforts in pharmacology and medicinal chemistry by presenting available experimental data, outlining relevant experimental protocols, and visualizing key signaling pathways.

Introduction

Phenolic compounds containing a methylsulfonyl group are of significant interest in drug discovery, particularly in the development of anti-inflammatory agents. The methylsulfonyl moiety can enhance the pharmacological properties of a molecule, including its potency and selectivity. This guide focuses on two structurally related compounds: this compound and 4-(Methylsulfonyl)phenol, to provide a comparative overview of their biological activities based on available scientific literature.

4-(Methylsulfonyl)phenol is a well-established chemical intermediate used in the synthesis of various pharmaceuticals, especially non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target cyclooxygenase-2 (COX-2).[1][2][3] Its presence in potent anti-inflammatory drugs like rofecoxib underscores its importance as a pharmacophore.[4]

This compound , an isomer of 4-(Methylsulfonyl)phenol with an additional methyl group on the phenol ring, is less characterized in terms of its biological effects. This guide aims to collate the existing data for both compounds to facilitate a comparative assessment.

Quantitative Biological Activity Data

Direct comparative studies on the biological activity of this compound and 4-(Methylsulfonyl)phenol are scarce in publicly available literature. However, the activity of 4-(Methylsulfonyl)phenol can be inferred from studies on its derivatives and structurally similar compounds that are potent COX-2 inhibitors.

Note: There is currently no publicly available experimental data on the biological activity of this compound. The table below presents data for 4-(Methylsulfonyl)phenol derivatives and related compounds to provide a reference for its potential activity profile.

Compound/DerivativeTargetAssayIC50Reference
Rofecoxib (contains 4-methylsulfonylphenyl moiety)COX-1 (human)Whole Blood Assay18.8 ± 0.9 µM[4]
COX-2 (human)Whole Blood Assay0.53 ± 0.02 µM[4]
COX-2 (purified human recombinant)In vitro enzyme assay0.34 µM[4]
Celecoxib (related sulfonamide structure)COX-1 (human)In vitro~15 µM[1]
COX-2 (human)In vitro40 nM[1]
4-(Aryloyl)phenyl methyl sulfones (derivatives of 4-(Methylsulfonyl)phenol)COX-2 (human)In vitro enzyme assayPotent inhibition, N-arylindole derivative IC50 ratio (COX-1/COX-2) of 262[5]
Novel 4-methylsulfonylphenyl derivatives COX-2 (human)In vitro enzyme assaySelective indices up to 131[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays relevant to the biological activities discussed.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Whole Blood Assay)

This assay is commonly used to determine the inhibitory activity and selectivity of compounds against COX-1 and COX-2 isoforms in a physiologically relevant environment.

Objective: To measure the IC50 values of test compounds for the inhibition of COX-1 and COX-2.

Materials:

  • Fresh human venous blood

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Arachidonic acid

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)

  • Incubator, centrifuge, and microplate reader

Procedure:

  • COX-1 Activity (TxB2 production):

    • Aliquots of fresh whole blood are incubated with the test compound at various concentrations for 1 hour at 37°C.

    • Clotting is initiated by allowing the blood to incubate for a further 1 hour at 37°C.

    • The samples are then centrifuged to separate the serum.

    • The concentration of TxB2 (a stable metabolite of the COX-1 product TxA2) in the serum is measured using a specific EIA kit.

  • COX-2 Activity (PGE2 production):

    • Aliquots of fresh whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.

    • The LPS-treated blood is then incubated with the test compound at various concentrations for 1 hour at 37°C.

    • Arachidonic acid is added to initiate the prostaglandin synthesis, and the samples are incubated for a further 30 minutes.

    • The samples are centrifuged, and the plasma is collected.

    • The concentration of PGE2 (a major product of COX-2) in the plasma is measured using a specific EIA kit.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of the cyclooxygenase enzymes, which are key in the inflammatory cascade. This pathway is often downstream of the NF-κB signaling pathway, a central regulator of inflammation.

COX-2 and NF-κB Signaling in Inflammation

The diagram below illustrates the general relationship between the NF-κB and COX-2 pathways in the inflammatory response. While direct modulation of NF-κB by the title compounds is not established, understanding this upstream pathway provides context for the anti-inflammatory effects of COX-2 inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB-NF-kB IkB-NF-kB Complex IKK Complex->IkB-NF-kB Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates to Nucleus IkB-NF-kB->IkB Degradation of IkB IkB-NF-kB->NF-kB Releases COX-2 mRNA COX-2 mRNA COX-2 Protein COX-2 Protein COX-2 mRNA->COX-2 Protein Translation Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Induces Gene Transcription->COX-2 mRNA Transcription of COX-2

Figure 1. Simplified diagram of the NF-κB signaling pathway leading to COX-2 expression.
Mechanism of COX-2 Inhibition

The 4-(methylsulfonyl)phenyl moiety is a key structural feature in many selective COX-2 inhibitors. These inhibitors typically bind to a side pocket in the COX-2 enzyme that is not present in COX-1, leading to their selectivity.

G Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes conversion Inflammation Inflammation Prostaglandins->Inflammation Promotes 4-MSP Derivative 4-(Methylsulfonyl)phenol Derivative 4-MSP Derivative->COX-2 Enzyme Binds and Inhibits

Figure 2. Mechanism of action of 4-(Methylsulfonyl)phenol derivatives as COX-2 inhibitors.

Discussion and Comparison

This compound: In contrast, there is a notable absence of published data on the biological activity of this compound. The addition of a methyl group at the 3-position of the phenol ring introduces several structural and electronic changes that could potentially influence its biological activity compared to 4-(Methylsulfonyl)phenol.

  • Steric Effects: The methyl group adjacent to the hydroxyl group could introduce steric hindrance, potentially affecting how the molecule binds to target enzymes. This could either enhance or diminish its inhibitory activity depending on the specific interactions within the enzyme's active site.

  • Electronic Effects: The methyl group is an electron-donating group, which could alter the acidity of the phenolic hydroxyl group and the overall electron distribution of the aromatic ring. These changes could impact the molecule's binding affinity and reactivity.

Without experimental data, any comparison of the biological activity of this compound to that of 4-(Methylsulfonyl)phenol remains speculative. Further research is needed to elucidate the pharmacological profile of this compound.

Conclusion

This comparative guide highlights the established role of 4-(Methylsulfonyl)phenol as a key structural motif in the development of selective COX-2 inhibitors with significant anti-inflammatory properties. Its derivatives have been extensively studied, providing a wealth of data on their mechanism of action and potency.

Researchers and drug development professionals are encouraged to consider the established profile of the 4-(methylsulfonyl)phenyl scaffold while recognizing the potential for novel discoveries in the exploration of its less-studied isomers like this compound.

References

comparative analysis of different synthetic routes to 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3-Methyl-4-methylsulfonylphenol, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to assist researchers in selecting the most efficient and practical synthetic strategy based on available starting materials, desired yield and purity, and process scalability.

Executive Summary

Data Presentation: A Two-Step Synthesis from m-Cresol

The synthesis is broken down into two key transformations: the formation of the thioether intermediate and its subsequent oxidation. The following tables summarize the quantitative data for each step.

Table 1: Synthesis of 3-methyl-4-(methylsulfanyl)phenol from m-Cresol

ParameterDimethyl Disulfide Method
Starting Material m-Cresol
Reagents Dimethyl disulfide, Sulfuric acid, Sodium carbonate
Solvent Not specified (reaction is often run neat)
Reaction Temperature 0-5 °C
Reaction Time Approximately 4 hours
Reported Yield Data not explicitly available in searched literature
Purity of Product Data not explicitly available in searched literature
Key Advantages Utilizes readily available and inexpensive starting materials.
Key Disadvantages Lack of detailed public data on yield and purity for this specific reaction.

Table 2: Oxidation of 3-methyl-4-(methylsulfanyl)phenol to this compound

ParameterOxone® Oxidation (Analogous Reaction)
Starting Material 3-methyl-4-(methylsulfanyl)phenol
Oxidizing Agent Oxone® (Potassium peroxymonosulfate)
Solvent Ethanol/Water mixture
Reaction Temperature Room Temperature
Reaction Time 18 hours
Reported Yield 96% (for the analogous synthesis of 4-(methylsulfonyl)phenol)[1]
Purity of Product High (as indicated by the high yield of the analogous reaction)
Key Advantages High yield, mild reaction conditions, commercially available and relatively safe oxidizing agent.
Key Disadvantages Long reaction time.

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 3-methyl-4-(methylsulfanyl)phenol

This procedure is based on the established methodology for the synthesis of p-methylthio m-cresol.

Materials:

  • m-Cresol

  • Dimethyl disulfide

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, add m-cresol and dimethyl disulfide.

  • Stir the mixture and cool it to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the reaction mixture over a period of approximately 1 hour, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at a temperature below 5 °C for an additional 3 hours.

  • Allow the reaction mixture to stand, which will result in the separation of layers.

  • Separate the organic layer.

  • Neutralize the organic layer by washing it with a 10% sodium carbonate solution.

  • Wash the organic layer with water.

  • Extract the aqueous layers with an organic solvent.

  • Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-methyl-4-(methylsulfanyl)phenol.

  • The crude product can be further purified by distillation or recrystallization.

Step 2: Oxidation to this compound

This protocol is adapted from the high-yield synthesis of the analogous compound, 4-(methylsulfonyl)phenol.[1]

Materials:

  • 3-methyl-4-(methylsulfanyl)phenol

  • Oxone® (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-methyl-4-(methylsulfanyl)phenol in a mixture of ethanol and water at room temperature in a reaction flask.

  • To this solution, add Oxone® in portions with stirring.

  • Stir the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete, partition the mixture between ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described.

Synthesis_of_3_Methyl_4_methylsulfanyl_phenol m-cresol m-cresol product1 3-methyl-4-(methylsulfanyl)phenol m-cresol->product1 Thioether Formation reagents1 Dimethyl disulfide, H₂SO₄

Caption: Synthesis of the thioether intermediate.

Oxidation_to_3_Methyl_4_methylsulfonylphenol thioether 3-methyl-4-(methylsulfanyl)phenol final_product This compound thioether->final_product Oxidation reagents2 Oxone®

Caption: Oxidation to the final sulfone product.

Overall_Workflow start Start: m-Cresol step1 Step 1: Thioether Formation (Dimethyl disulfide, H₂SO₄) start->step1 intermediate Intermediate: 3-methyl-4-(methylsulfanyl)phenol step1->intermediate step2 Step 2: Oxidation (Oxone®) intermediate->step2 end Final Product: This compound step2->end

Caption: Overall two-step synthetic workflow.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process commencing with m-cresol. The initial thioether formation followed by oxidation represents a practical and scalable route. The oxidation step, in particular, is expected to be high-yielding based on analogous transformations. For researchers requiring this intermediate, this pathway offers a clear and reproducible strategy. Further optimization of the first step to quantify and improve yields would be a valuable contribution to the field.

References

Efficacy of 3-Methyl-4-methylsulfonylphenol: A Review of Available In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of efficacy studies, both in vitro and in vivo, for the compound 3-Methyl-4-methylsulfonylphenol. Despite its availability from chemical suppliers and its characterization in chemical databases, no specific research detailing its biological activity, mechanism of action, or performance in experimental models appears to have been published.

This guide sought to provide a detailed comparison of this compound's efficacy with other alternatives, supported by experimental data. However, extensive searches using its chemical name and various synonyms, including "4-methanesulfonyl-3-methylphenol" and "m-Cresol, 4-(methylsulfonyl)-," did not yield any relevant studies. The primary information available for this compound is limited to its physicochemical properties, such as its molecular formula (C8H10O3S), molecular weight, and CAS number (14270-40-7), as well as safety and handling information.

Consequently, it is not possible to present quantitative data on its biological performance, detail experimental protocols from efficacy studies, or illustrate any associated signaling pathways as requested. The absence of such data in the public domain prevents an objective comparison with any alternative compounds or the creation of the mandated data tables and visualizations.

For researchers, scientists, and drug development professionals interested in the potential applications of this compound, this represents a significant knowledge gap. Any future investigation into this compound would need to begin with foundational in vitro screening assays to determine its biological activity, followed by subsequent in vivo studies to assess its efficacy and safety in animal models. Without this fundamental research, no claims regarding its efficacy can be substantiated.

Assessing the Cross-Reactivity of 3-Methyl-4-methylsulfonylphenol in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of 3-Methyl-4-methylsulfonylphenol (MMSP) and structurally related compounds in the context of immunoassays for the organophosphorus pesticide fenthion. Due to the limited direct experimental data on MMSP cross-reactivity, this guide leverages data from fenthion immunoassays and its major metabolites to provide a thorough assessment for researchers in drug development and environmental analysis.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound (MMSP) is a phenolic compound that is recognized as a metabolite of the organophosphorus insecticide fenthion.[1] Fenthion is subject to extensive metabolism in various organisms, leading to the formation of several metabolites, including fenthion sulfoxide, fenthion sulfone, fenthion oxon, and their subsequent sulfoxide and sulfone analogs.[2][3] MMSP represents the core phenolic structure of fenthion sulfone.

Immunoassays are widely used for the detection and quantification of a vast array of molecules. Their specificity, however, is not always absolute. Cross-reactivity occurs when the antibodies in an immunoassay bind to non-target molecules that are structurally similar to the target analyte.[4] This can lead to inaccurate quantification and false-positive results. Therefore, assessing the cross-reactivity of metabolites is a critical step in the validation of any immunoassay intended for toxicological or environmental monitoring.

Fenthion Metabolism and the Structural Relation to MMSP

The metabolic pathway of fenthion involves a series of oxidation reactions. The initial sulfur atom in the methylthio group is oxidized to form fenthion sulfoxide and subsequently fenthion sulfone. The phosphorothioate group can also be oxidized to a phosphate group, forming the more toxic "oxon" analogs. MMSP is the resulting phenolic moiety of fenthion sulfone after the cleavage of the phosphate group. The structural similarities between fenthion and its metabolites are the primary reason for potential cross-reactivity in immunoassays developed for fenthion.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidation Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidation MMSP This compound (MMSP) Fenthion_Sulfone->MMSP Cleavage Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Figure 1: Simplified metabolic pathway of fenthion leading to MMSP.

Immunoassay Cross-Reactivity Data

To provide a comparative framework, the following table summarizes the known major metabolites of fenthion. The cross-reactivity of these compounds in a fenthion-specific immunoassay would be inversely proportional to the structural differences from fenthion itself. It is anticipated that antibodies raised against fenthion would exhibit some degree of cross-reactivity with its metabolites, particularly those that retain a significant portion of the parent structure.

Table 1: Major Metabolites of Fenthion and their Structural Relation to the Parent Compound

CompoundChemical StructureKey Structural Differences from FenthionExpected Cross-Reactivity with Fenthion Antibodies
FenthionC₁₀H₁₅O₃PS₂-100% (Reference)
Fenthion SulfoxideC₁₀H₁₅O₄PS₂Oxidation of the methylthio group to a sulfoxide.High
Fenthion SulfoneC₁₀H₁₅O₅PS₂Further oxidation of the sulfoxide to a sulfone.Moderate to High
Fenthion OxonC₁₀H₁₅O₄PSReplacement of the sulfur atom in the phosphorothioate group with an oxygen atom.Moderate
Fenthion Oxon SulfoxideC₁₀H₁₅O₅PSCombination of sulfoxide formation and P=S to P=O oxidation.Low to Moderate
Fenthion Oxon SulfoneC₁₀H₁₅O₆PSCombination of sulfone formation and P=S to P=O oxidation.Low
This compound (MMSP) C₈H₁₀O₃S Cleavage of the phosphate group, representing the core phenolic structure of fenthion sulfone.Low to Negligible

Expected cross-reactivity is a qualitative assessment based on structural similarity. Actual values are dependent on the specific antibody and assay format.

Given that MMSP lacks the phosphate group, which is a significant antigenic determinant in the fenthion molecule, it is predicted to have low to negligible cross-reactivity in immunoassays developed specifically for fenthion.

Experimental Protocol for Assessing Cross-Reactivity

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (cELISA), a common format for detecting small molecules like pesticides and their metabolites. This protocol can be adapted to assess the cross-reactivity of MMSP and other related compounds in an immunoassay for fenthion.

Principle of Competitive ELISA

In a competitive ELISA, the analyte of interest in the sample competes with a labeled antigen (tracer) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

Competitive_ELISA cluster_well Microtiter Well cluster_reagents Reagents cluster_reaction Competitive Binding cluster_detection Detection Well Well Antibody Antibody (Anti-Fenthion) Well->Antibody 1. Coating Binding_Site Antibody->Binding_Site Sample_Analyte Sample Analyte (MMSP or other metabolite) Sample_Analyte->Binding_Site Competition Labeled_Antigen Labeled Antigen (Fenthion-Enzyme Conjugate) Labeled_Antigen->Binding_Site Competition Substrate Substrate Labeled_Antigen->Substrate 2. Enzymatic Reaction Binding_Site->Labeled_Antigen Colored_Product Colored Product Substrate->Colored_Product Color Development

References

structural confirmation of 3-Methyl-4-methylsulfonylphenol using spectroscopic techniques

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the structural confirmation of 3-Methyl-4-methylsulfonylphenol versus its isomers using key spectroscopic techniques. This guide provides a comparative analysis of their spectral data, offering researchers, scientists, and drug development professionals a clear and concise reference for compound identification.

The unequivocal structural confirmation of a synthesized compound is a cornerstone of chemical research and drug development. In the case of substituted phenols such as this compound, the potential for isomeric byproducts necessitates a robust analytical approach. This guide presents a detailed comparison of the spectroscopic data for this compound and a key isomer, 4-Methyl-2-methylsulfonylphenol, to provide a clear methodology for their differentiation and structural verification. The comparison leverages data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its isomer, 4-Methyl-2-methylsulfonylphenol. The NMR data presented for both compounds are predicted values generated using reputable spectroscopic prediction software, providing a reliable basis for comparison in the absence of experimentally acquired spectra in public databases.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Compound Proton Chemical Shift (ppm) Multiplicity
This compound Ar-H (H2)7.85d
Ar-H (H5)7.01d
Ar-H (H6)6.93dd
-OH~5.0-6.0br s
-SO₂CH₃3.18s
Ar-CH₃2.30s
4-Methyl-2-methylsulfonylphenol Ar-H (H3)7.91d
Ar-H (H5)7.23dd
Ar-H (H6)7.05d
-OH~5.0-6.0br s
-SO₂CH₃3.25s
Ar-CH₃2.35s

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound Carbon Chemical Shift (ppm)
This compound C=O (C1)158.2
C-SO₂ (C4)137.5
C-CH₃ (C3)136.8
CH (C6)131.2
CH (C2)129.7
CH (C5)115.9
-SO₂CH₃44.8
Ar-CH₃20.4
4-Methyl-2-methylsulfonylphenol C=O (C1)156.9
C-SO₂ (C2)134.1
C-CH₃ (C4)139.2
CH (C6)132.5
CH (C5)128.4
CH (C3)121.1
-SO₂CH₃45.1
Ar-CH₃21.0

Table 3: Infrared (IR) Spectroscopy Data

Compound Functional Group Vibrational Frequency (cm⁻¹)
This compound O-H stretch (phenol)3400-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
S=O stretch (sulfonyl)1320-1290 and 1160-1120
C=C stretch (aromatic)1600-1450
4-Methyl-2-methylsulfonylphenol O-H stretch (phenol)3400-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
S=O stretch (sulfonyl)1320-1290 and 1160-1120
C=C stretch (aromatic)1600-1450

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Peaks (m/z)
This compound C₈H₁₀O₃S186.23186 (M+), 171, 107, 79
4-Methyl-2-methylsulfonylphenol C₈H₁₀O₃S186.23186 (M+), 171, 107, 79

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectra are recorded to identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

  • GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column temperature is programmed to ramp up to ensure separation of the components.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the structural confirmation of this compound is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (GC-MS) Synthesis->MS IR Infrared Spectroscopy (FTIR) Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Proton and Carbon Environment Analysis NMR->NMR_Data Comparison Comparison with Isomer Data (4-Methyl-2-methylsulfonylphenol) MS_Data->Comparison IR_Data->Comparison NMR_Data->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Distinguishing Features and Conclusion

The primary distinguishing features between this compound and its isomer, 4-Methyl-2-methylsulfonylphenol, lie in their NMR spectra. The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns for the aromatic protons in the ¹H NMR spectrum. Similarly, the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum are unique to each isomer, providing a clear fingerprint for identification.

While IR spectroscopy confirms the presence of the key functional groups (hydroxyl, methyl, and sulfonyl) in both isomers, it is less effective for differentiating between them. Mass spectrometry provides the same molecular weight for both isomers, as expected, and their fragmentation patterns are likely to be very similar, making unambiguous distinction by MS alone challenging.

Therefore, a combined analytical approach, with a strong emphasis on ¹H and ¹³C NMR spectroscopy, is essential for the definitive structural confirmation of this compound and for ruling out the presence of its isomers. The data and protocols presented in this guide offer a comprehensive framework for achieving this analytical goal.

Ensuring Reproducibility in Endocrine Disruptor Screening: A Comparative Guide to Fenthion and its Metabolites, Including 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental toxicology, the reproducibility of experimental results is paramount. This guide provides a comparative framework for studying the organophosphate pesticide fenthion and its primary metabolites, including 3-Methyl-4-methylsulfonylphenol, with a focus on ensuring reliable and reproducible data in the context of endocrine disruptor screening.

Fenthion is known to be metabolized into several compounds, including fenthion sulfoxide, fenthion sulfone, and their respective oxon analogs.[1][2] The phenolic metabolite, this compound, is also a key compound in understanding the complete metabolic and toxicological profile of fenthion. This guide offers a standardized approach to comparing the analytical detection and potential biological activity of these compounds.

Data Presentation: Analytical and Toxicological Comparison

Reproducible research hinges on the ability to compare quantitative data across studies. The following tables summarize key analytical and toxicological parameters for fenthion and its major metabolites.

Table 1: Physicochemical and Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Analytical Method
FenthionC₁₀H₁₅O₃PS₂278.3355-38-9LC-MS/MS, GC-MS
Fenthion SulfoxideC₁₀H₁₅O₄PS₂294.333761-41-9LC-MS/MS
Fenthion SulfoneC₁₀H₁₅O₅PS₂310.333761-42-0LC-MS/MS
This compoundC₈H₁₀O₃S186.2314270-40-7GC-MS, LC-MS/MS[3]

Table 2: Comparative In Vitro Activity

CompoundReported Biological EffectAssay TypeKey Findings
FenthionAntiandrogenicAndrogen-responsive element-luciferase reporter assayExhibited antiandrogenic activity similar to flutamide.[4]
Fenthion SulfoxideAntiandrogenic (after metabolism)In vitro incubation with liver cytosolDid not show activity directly, but its metabolite (fenthion) did.[4]
Fenthion SulfoneNegative for antiandrogenic activityAndrogen-responsive element-luciferase reporter assayDid not show antiandrogenic activity.[4]
This compoundMutagenic (as a related nitro-analogue)Mouse bone marrow cell chromosome aberration assayThe related compound 3-methyl-4-nitrophenol showed mutagenic effects.[5]

Experimental Protocols

To ensure the reproducibility of findings when investigating the endocrine-disrupting potential of fenthion and its metabolites, detailed and standardized protocols are essential.

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a native androgen for binding to the androgen receptor.

Methodology:

  • Preparation of Reagents:

    • Rat ventral prostate cytosol is prepared as a source of androgen receptors.

    • A radiolabeled androgen, such as [³H]R1881 (methyltrienolone), is used as the ligand.

    • Test compounds (fenthion, fenthion sulfoxide, fenthion sulfone, this compound) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then serially diluted.

  • Assay Procedure:

    • In a 96-well plate, incubate the cytosol preparation with a fixed concentration of [³H]R1881 and varying concentrations of the test compounds or a known competitor (e.g., unlabeled R1881) for 18-24 hours at 4°C.

    • Separate the bound from unbound radioligand using a dextran-coated charcoal suspension.

    • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

AR-Mediated Reporter Gene Assay

This assay measures the ability of a compound to induce or inhibit the transcriptional activity of the androgen receptor.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as NIH3T3 cells, that is co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element linked to a luciferase gene.[4]

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to attach.

    • Treat the cells with a known androgen (e.g., dihydrotestosterone, DHT) in the presence or absence of varying concentrations of the test compounds.

    • Incubate for 24 hours.

  • Data Analysis:

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration).

    • Determine the dose-response relationship for the agonistic or antagonistic activity of the test compounds.

Visualizations

Metabolic Pathway of Fenthion

The following diagram illustrates the metabolic conversion of fenthion to its major metabolites, highlighting the position of this compound in this pathway.

Fenthion_Metabolism Fenthion Fenthion Sulfoxide Fenthion Sulfoxide Fenthion->Sulfoxide Oxidation Oxon Fenthion Oxon Fenthion->Oxon Oxidative Desulfuration PhenolMetabolite This compound Fenthion->PhenolMetabolite Hydrolysis & Further Metabolism Sulfone Fenthion Sulfone Sulfoxide->Sulfone Oxidation Sulfoxide->PhenolMetabolite Hydrolysis & Further Metabolism

Caption: Metabolic pathway of fenthion to its primary metabolites.

Experimental Workflow for Reproducible Endocrine Disruptor Screening

This workflow outlines the key steps to ensure the reproducibility of in vitro screening for antiandrogenic activity.

Reproducibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Reporting CompoundPrep Prepare & Characterize Test Compounds BindingAssay AR Competitive Binding Assay CompoundPrep->BindingAssay ReporterAssay AR Reporter Gene Assay CompoundPrep->ReporterAssay CellCulture Standardize Cell Culture (Passage number, media) CellCulture->ReporterAssay DataAnalysis Statistical Analysis (IC50, Dose-Response) BindingAssay->DataAnalysis ReporterAssay->DataAnalysis Report Transparent Reporting (Methods, Raw Data) DataAnalysis->Report

Caption: Workflow for ensuring reproducibility in endocrine disruptor screening.

References

Benchmarking 3-Methyl-4-methylsulfonylphenol: A Comparative Guide to In Vitro Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of 3-Methyl-4-methylsulfonylphenol against established reference standards. By outlining detailed experimental protocols and presenting comparative data in a clear, structured format, this document aims to facilitate the objective evaluation of this compound for potential applications in drug discovery and development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for its evaluation.

PropertyThis compoundReference
CAS Number 14270-40-7[1][2]
Molecular Formula C₈H₁₀O₃S[1][2][3][4]
Molecular Weight 186.23 g/mol [1]
IUPAC Name 3-methyl-4-(methylsulfonyl)phenol[1]
Synonyms 4-Methanesulfonyl-3-methylphenol[1]

Comparative In Vitro Assay Performance

To objectively assess the biological activity of this compound, a panel of in vitro assays is recommended. The following tables present a proposed framework for comparing its performance against known reference standards in key areas of pharmacological interest for phenolic and sulfonyl-containing compounds.

2.1. Antioxidant Activity

The antioxidant potential of phenolic compounds is a primary indicator of their therapeutic relevance. The following assays provide a comprehensive assessment of free radical scavenging and reducing capabilities.

AssayThis compound (Hypothetical IC₅₀/EC₅₀)Gallic Acid (Reference Standard)Trolox (Reference Standard)Ascorbic Acid (Reference Standard)
DPPH Radical Scavenging Data to be determined~5-15 µM~20-40 µM~25-50 µM
ABTS Radical Scavenging Data to be determined~2-10 µM~5-15 µM~10-20 µM
Ferric Reducing Antioxidant Power (FRAP) Data to be determinedHigh FRAP ValueModerate FRAP ValueHigh FRAP Value

2.2. Anti-inflammatory Activity

Given the established anti-inflammatory properties of structurally related sulfonyl compounds, evaluating the inhibitory potential of this compound against key enzymes in the inflammatory cascade is warranted.

AssayThis compound (Hypothetical IC₅₀)Indomethacin (COX Reference)Celecoxib (COX-2 Reference)Zileuton (LOX Reference)
Cyclooxygenase-1 (COX-1) Inhibition Data to be determined~0.1-1 µM>100 µMN/A
Cyclooxygenase-2 (COX-2) Inhibition Data to be determined~0.1-1 µM~0.05-0.5 µMN/A
5-Lipoxygenase (5-LOX) Inhibition Data to be determinedN/AN/A~0.1-1 µM

2.3. Tyrosinase Inhibition Activity

Phenolic compounds are frequently investigated for their effects on melanogenesis. The tyrosinase inhibition assay can determine the potential of this compound as a skin-lightening agent.

AssayThis compound (Hypothetical IC₅₀)Kojic Acid (Reference Standard)Arbutin (Reference Standard)
Mushroom Tyrosinase Inhibition Data to be determined~10-50 µM~200-500 µM

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide.

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound and reference standards (Gallic Acid, Trolox, Ascorbic Acid) in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compound or standards to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

    • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

3.2. Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The oxidation of a chromogenic substrate is measured in the presence and absence of the test compound.

  • Protocol:

    • Use a commercial COX inhibitor screening assay kit.

    • Prepare stock solutions of this compound and reference standards (Indomethacin for non-selective, Celecoxib for COX-2 selective) in a suitable solvent (e.g., DMSO).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • In a 96-well plate, add the assay buffer, heme, and the test compound or standard.

    • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Add a chromogenic substrate and measure the absorbance at the recommended wavelength (e.g., 590 nm) after a specific incubation period.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

3.3. 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Principle: This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes. The production of leukotrienes can be monitored spectrophotometrically.

  • Protocol:

    • Utilize a commercial 5-LOX inhibitor screening assay kit.

    • Prepare stock solutions of this compound and the reference standard (Zileuton) in an appropriate solvent.

    • Add the assay buffer, 5-LOX enzyme, and the test compound or standard to a 96-well plate.

    • Incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the specified wavelength (e.g., 490-500 nm) to determine the amount of hydroperoxides produced.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

3.4. Mushroom Tyrosinase Inhibition Assay

  • Principle: This assay assesses the ability of a compound to inhibit the activity of mushroom tyrosinase, an enzyme that catalyzes the oxidation of L-DOPA to dopachrome, a colored product.

  • Protocol:

    • Prepare stock solutions of this compound and reference standards (Kojic Acid, Arbutin) in a suitable solvent.

    • In a 96-well plate, add phosphate buffer (pH 6.8), the test compound or standard, and mushroom tyrosinase solution.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding L-DOPA as the substrate.

    • Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and experimental workflows provide a clearer understanding of the compound's potential mechanisms of action and the methodologies used for its evaluation.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound 3-Methyl-4- methylsulfonylphenol Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX-1, COX-2, 5-LOX) Compound->AntiInflammatory Tyrosinase Tyrosinase Inhibition Assay Compound->Tyrosinase Standards Reference Standards (Gallic Acid, Indomethacin, etc.) Standards->Antioxidant Standards->AntiInflammatory Standards->Tyrosinase IC50 IC50 / EC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 Tyrosinase->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General experimental workflow for benchmarking this compound.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion cluster_products Pro-inflammatory Mediators cluster_inhibition Potential Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGs Prostaglandins COX->PGs produce LTs Leukotrienes LOX->LTs produce TestCompound 3-Methyl-4- methylsulfonylphenol TestCompound->COX TestCompound->LOX

Caption: The arachidonic acid cascade and potential sites of inhibition.

Tyrosinase_Pathway cluster_synthesis Melanin Synthesis cluster_enzyme Enzyme cluster_inhibition Potential Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin further reactions Tyrosinase Tyrosinase TestCompound 3-Methyl-4- methylsulfonylphenol TestCompound->Tyrosinase

Caption: The melanin synthesis pathway and the role of tyrosinase.

References

Head-to-Head Comparison of the Biological Effects of 4-Methylsulfonylphenyl Derivatives as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the biological effects of a series of novel 4-methylsulfonylphenyl derivatives. The data presented herein focuses on their inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation, and their in vivo anti-inflammatory efficacy. This objective comparison, supported by experimental data, aims to elucidate structure-activity relationships within this class of compounds and inform future drug discovery and development efforts.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of the synthesized 4-methylsulfonylphenyl derivatives against COX-1 and COX-2, their selectivity for COX-2, and their in vivo anti-inflammatory effects.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Inhibition)
4 [Structure of Compound 4]>1000.81>12471%
6b [Structure of Compound 6b]>1000.76>131Not Reported
6e [Structure of Compound 6e]>1000.84>119Not Reported

Data extracted from a study on novel 4-methylsulfonylphenyl derivatives as preferential COX-2 inhibitors.[1]

Experimental Protocols

The biological activities of the 4-methylsulfonylphenyl derivatives were assessed using the following standardized experimental protocols:

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The in vitro inhibitory activity of the test compounds against ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay. The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Ovine COX-1 or human recombinant COX-2 enzyme was incubated with the test compound in a reaction buffer.

  • Arachidonic acid, the substrate for cyclooxygenase activity, was added to initiate the reaction.

  • The peroxidase activity was then measured by the addition of TMPD and monitoring the absorbance at 590 nm.

  • The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) were calculated from the concentration-response curves.[1]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats, a well-established method for screening anti-inflammatory drugs.

Procedure:

  • Wistar rats were divided into control and treatment groups.

  • The test compounds were administered orally to the treatment groups.

  • After a specified period, a sub-plantar injection of carrageenan was administered to the right hind paw of each rat to induce inflammation and edema.

  • The paw volume was measured at different time intervals after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema in the treated groups was calculated by comparing the increase in paw volume with the control group.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vivo anti-inflammatory experiment.

G cluster_0 Cell Membrane cluster_1 Inflammatory Signaling Cascade Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) Metabolism COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Metabolism Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) Produces COX-2 (Inducible)->Prostaglandins (PGs) Produces Inflammation Inflammation Prostaglandins (PGs)->Inflammation Mediates 4-Methylsulfonylphenyl Derivatives 4-Methylsulfonylphenyl Derivatives 4-Methylsulfonylphenyl Derivatives->COX-2 (Inducible) Preferentially Inhibit

Caption: Inhibition of the Cyclooxygenase-2 (COX-2) Pathway.

G start Animal Acclimatization grouping Grouping of Rats start->grouping dosing Oral Administration of 4-Methylsulfonylphenyl Derivatives grouping->dosing induction Carrageenan Injection (Paw Edema Induction) dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis end Results analysis->end

Caption: In Vivo Anti-inflammatory Experimental Workflow.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 3-Methyl-4-methylsulfonylphenol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause an allergic skin reaction[1].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves.

  • Eye Protection: Use chemical safety goggles or glasses.

  • Lab Coat: A standard lab coat should be worn.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician[1].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].

  • Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician[1].

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician[1].

Step-by-Step Disposal Protocol

All laboratory waste must be managed in accordance with federal, state, and local regulations, which generally prohibit the drain disposal of hazardous chemicals[2][3]. This compound must be disposed of as hazardous waste.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All unused this compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) should be treated as hazardous chemical waste[1][3].

  • Segregate Waste Streams: Do not mix this waste with other incompatible waste streams. Keep solid and liquid waste separate[4]. Specifically, avoid mixing with:

    • Strong oxidizing agents

    • Bases

    • Strong acids[5][6]

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Collect the waste in a suitable, closed container that is in good condition with no leaks or cracks[1][2]. Plastic containers are often preferred for chemical waste[7].

  • Label Containers Clearly: The waste container must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound".

    • Relevant hazard pictograms (e.g., exclamation mark for irritant)[1][8].

    • The date when waste was first added to the container.

    • Contact details of the waste generator[8].

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation[3][7].

  • Secondary Containment: The container should be placed in a secondary containment unit, such as a spill tray, to contain any potential leaks[2][3].

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste[2][7].

Step 4: Arranging for Disposal

  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste[3][7].

  • Maintain Records: Keep an inventory of the hazardous waste generated in your laboratory[7][8].

Spill Cleanup Protocol: In the event of a spill, use personal protective equipment. Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Collect the absorbent material and the spilled chemical into a suitable, closed container for disposal as hazardous waste[1]. All materials used for spill cleanup must also be treated as hazardous waste[2][3].

Data Presentation

The following table summarizes the key hazard information for this compound.

Identifier Information Reference
Chemical Name This compound[1][9]
CAS Number 14270-40-7[1][9]
Molecular Formula C8H10O3S[1][9]
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2), Skin Sensitisation (Category 1)[1]
Hazard Statements H315: Causes skin irritation, H317: May cause an allergic skin reaction, H319: Causes serious eye irritation[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Required PPE (Gloves, Eye Protection) B Identify Waste as 'Hazardous' A->B C Use a Suitable, Leak-Proof Container B->C D Segregate from Incompatible Wastes C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Store in Secondary Containment in SAA E->F G Keep Container Securely Closed F->G H Request Pickup from Institutional EHS G->H I Maintain Disposal Records H->I S1 Contain Spill with Inert Absorbent S2 Collect Contaminated Material S1->S2 S2->C Place in Hazardous Waste Container Spill Spill Occurs Spill->S1

Caption: Procedural workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-4-methylsulfonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 3-Methyl-4-methylsulfonylphenol in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information to mitigate risks and ensure operational efficiency. By adhering to these procedural steps, your laboratory can maintain a high standard of safety while advancing critical research.

Personal Protective Equipment (PPE) for Handling this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Hand Protection Eye Protection Skin and Body Protection Respiratory Protection
Weighing and Transferring (Solid) Chemical fume hood or ventilated balance enclosureNitrile or neoprene gloves (double-gloving recommended)Safety glasses with side shields or chemical splash gogglesFully buttoned lab coatN95 or higher rated respirator if engineering controls are not sufficient to minimize dust inhalation
Preparing Solutions Chemical fume hoodNitrile or neoprene glovesChemical splash goggles or a face shield if there is a significant splash hazardLab coatNot generally required if handled in a fume hood
Running Reactions Chemical fume hoodNitrile or neoprene glovesChemical splash gogglesLab coatNot generally required if handled in a fume hood
Handling Waste Chemical fume hoodNitrile or neoprene glovesChemical splash gogglesLab coatNot generally required if handled in a fume hood

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Skin Sensitisation (Category 1) [1]

  • Toxic if swallowed or in contact with skin

  • Causes severe skin burns and eye damage

Step-by-Step Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and reproducibility. The following workflow outlines the key steps from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management receiving 1. Receipt and Inspection - Verify container integrity. - Confirm label information. storage 2. Storage - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials. receiving->storage Secure Storage weighing 3. Weighing - Use a ventilated balance enclosure or fume hood. - Minimize dust generation. storage->weighing Controlled Dispensing dissolving 4. Solution Preparation - Work in a fume hood. - Add solid to solvent slowly. weighing->dissolving Safe Transfer reaction 5. Reaction - Conduct in a fume hood. - Monitor the reaction closely. dissolving->reaction Experimental Use waste_collection 6. Waste Segregation - Collect solid and liquid waste separately. - Label waste containers clearly. reaction->waste_collection Post-Reaction Cleanup disposal 7. Disposal - Dispose of as hazardous waste according to institutional and local regulations. waste_collection->disposal Final Disposition

Figure 1: Workflow for the safe handling of this compound.

Detailed Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • Unused or expired chemical: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves): Place in a separate, sealed plastic bag or container labeled as "Hazardous Waste" and specify the chemical contaminant.

Liquid Waste:

  • Solutions containing this compound: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated solvents: Collect in a separate, designated hazardous waste container, ensuring compatibility with the solvent.

General Disposal Guidelines:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Never dispose of this compound down the drain or in the regular trash.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

cluster_emergency Emergency Response Flowchart cluster_exposure Personnel Exposure cluster_spill_cleanup Spill Cleanup spill Spill or Exposure Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate notify Notify Lab Supervisor and EHS spill->notify skin_contact Skin Contact: Rinse with copious amounts of water for at least 15 minutes. spill->skin_contact Skin eye_contact Eye Contact: Flush with eyewash for at least 15 minutes. spill->eye_contact Eyes inhalation Inhalation: Move to fresh air. spill->inhalation Inhalation ingestion Ingestion: Seek immediate medical attention. spill->ingestion Ingestion small_spill Small Spill: Absorb with inert material and place in a sealed container for disposal. spill->small_spill Small large_spill Large Spill: Alert EHS for cleanup. spill->large_spill Large evacuate->notify seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical small_spill->notify large_spill->notify

Figure 2: Emergency response procedures for incidents involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-methylsulfonylphenol
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-methylsulfonylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.